molecular formula C9H11F2N B2907376 (2,2-Difluoroethyl)(4-methylphenyl)amine CAS No. 1178471-37-8

(2,2-Difluoroethyl)(4-methylphenyl)amine

Cat. No.: B2907376
CAS No.: 1178471-37-8
M. Wt: 171.191
InChI Key: JHBOYXBKRZKUOX-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(4-methylphenyl)amine (CAS 1178471-37-8) is a chemical building block of interest in advanced research and development, particularly for the synthesis of more complex active molecules . This compound, with the molecular formula C 9 H 11 F 2 N and a molecular weight of 171.19 g/mol, belongs to a class of difluoroethylamine derivatives that are recognized as useful intermediates . The primary research value of this amine lies in its potential application in medicinal chemistry. The 2,2-difluoroethylamine moiety is a key structural feature in the development of novel pharmacologically active compounds. For instance, research indicates that derivatives of 2,2-difluoroethylamine can serve as critical scaffolds in the discovery and optimization of selective antagonists for neurological targets, such as the D3 dopamine receptor . Such research tools are vital for investigating new treatments for neuropsychiatric disorders, including substance use disorder. Furthermore, difluoroethylamine derivatives are also explored as useful intermediates for the preparation of agrochemical active substances, such as insecticidal compounds . Researchers value this chemical for its role in constructing molecules with specific biological activity and for its potential in material science applications, including the electronics industry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2-difluoroethyl)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBOYXBKRZKUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of (2,2-Difluoroethyl)(4-methylphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

(2,2-Difluoroethyl)(4-methylphenyl)amine, also known as N-(2,2-difluoroethyl)-4-methylaniline, represents a strategic building block in modern medicinal chemistry.[1] It serves as a lipophilic, metabolically stable bioisostere of N-ethyl-p-toluidine.[1] The incorporation of the gem-difluoro motif (


) at the 

-position relative to the nitrogen atom significantly modulates the basicity (

) of the amine, reducing it compared to its non-fluorinated counterpart. This modification is critical for optimizing the pharmacokinetic profile of drug candidates, specifically in improving membrane permeability and mitigating hERG channel inhibition often associated with highly basic amines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name N-(2,2-Difluoroethyl)-4-methylaniline
Common Name (2,2-Difluoroethyl)(4-methylphenyl)amine
CAS Registry Number 1178471-37-8
Molecular Formula

Molecular Weight 171.19 g/mol
Exact Mass 171.086 g/mol
SMILES CC1=CC=C(NCCC(F)F)C=C1
Physical State Pale yellow oil (Standard conditions)
Predicted pKa (Conjugate Acid) ~2.5 – 3.5 (Significantly lower than N-ethylaniline due to

-fluorine inductive effect)
Structural Analysis & Molecular Weight Calculation

The molecular weight is derived from standard atomic weights:

  • Carbon (9 atoms):

    
    [1]
    
  • Hydrogen (11 atoms):

    
    [1]
    
  • Fluorine (2 atoms):

    
    [1]
    
  • Nitrogen (1 atom):

    
    [1]
    
  • Total: 171.19 g/mol [1]

Medicinal Chemistry Rationale

The Gem-Difluoro Effect

In drug design, replacing an ethyl group with a 2,2-difluoroethyl group is a calculated tactic to alter electronic properties without drastically changing steric bulk.[1]

  • Basicity Modulation: The strong electron-withdrawing nature of the fluorine atoms (

    
     effect) propagates through the ethyl chain, lowering the electron density on the nitrogen lone pair.[1] This reduces the 
    
    
    
    , often preventing lysosomal trapping and improving oral bioavailability.
  • Metabolic Stability: The

    
     bond is shorter and stronger than the 
    
    
    
    bond.[1] The
    
    
    -fluorination protects the ethyl chain from metabolic oxidation (e.g., by Cytochrome P450 enzymes), prolonging the compound's half-life (
    
    
    ).[1]

G cluster_0 Structural Modification cluster_1 Pharmacological Impact Node1 N-Ethyl-p-toluidine (High Basicity, Metabolic Liability) Node2 N-(2,2-Difluoroethyl)-p-toluidine (Optimized Lead) Node1->Node2 Gem-difluoro substitution Effect1 Lower pKa (Reduced hERG risk) Node2->Effect1 Effect2 Increased Lipophilicity (Better Permeability) Node2->Effect2 Effect3 Blocked Metabolism (Longer Half-life) Node2->Effect3

Figure 1: Structural optimization logic using the 2,2-difluoroethyl motif.

Synthesis Protocols

Two primary methodologies are recommended based on scale and available reagents.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (High Purity)

This method is preferred for small-to-medium scale synthesis where high purity is required, as it avoids poly-alkylation byproducts common in direct alkylation.[1]

  • Reagents: 4-Bromotoluene, 2,2-Difluoroethylamine,

    
    , Xantphos, 
    
    
    
    .[1]
  • Solvent: 1,4-Dioxane or Toluene.[1]

  • Conditions:

    
    , Inert Atmosphere (
    
    
    
    /Ar).

Step-by-Step Workflow:

  • Charge: In a glovebox or under argon flow, charge a reaction vial with 4-bromotoluene (1.0 equiv),

    
     (2 mol%), Xantphos (4 mol%), and 
    
    
    
    (1.5 equiv).
  • Solvate: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Amine Addition: Add 2,2-difluoroethylamine (1.2 equiv) via syringe.

  • Reaction: Seal and heat to

    
     for 12–16 hours.
    
  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination (Cost-Effective)

Ideal for larger scales where 2,2-difluoroacetaldehyde is available (often generated in situ from the hydrate or hemiacetal).[1]

  • Reagents: p-Toluidine, 2,2-Difluoroacetaldehyde ethyl hemiacetal,

    
    , Acetic Acid.[1]
    
  • Solvent: Dichloromethane (DCM) or DCE.[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve p-toluidine (1.0 equiv) in DCM. Add 2,2-difluoroacetaldehyde ethyl hemiacetal (1.2 equiv) and catalytic acetic acid.[1] Stir for 1 hour.

  • Reduction: Cool to

    
    . Add sodium triacetoxyborohydride (
    
    
    
    , 1.5 equiv) portion-wise.
  • Stir: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract organic layer, dry over

    
    , and concentrate.
    

Synthesis cluster_A Route A: Pd-Catalysis (Buchwald-Hartwig) cluster_B Route B: Reductive Amination SM1 4-Bromotoluene Cat Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C SM1->Cat SM2 2,2-Difluoroethylamine SM2->Cat Product (2,2-Difluoroethyl)(4-methylphenyl)amine (Target Molecule) Cat->Product C-N Coupling SM3 p-Toluidine Red NaBH(OAc)3 DCM, AcOH SM3->Red SM4 2,2-Difluoroacetaldehyde SM4->Red Red->Product Reduction

Figure 2: Comparative synthesis pathways for the target molecule.[1]

Analytical Characterization Targets

When validating the synthesized compound, the following spectroscopic signatures are expected:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~7.00 (d, 2H, Ar-H)[1]
      
    • 
       ~6.60 (d, 2H, Ar-H)[1]
      
    • 
       ~5.90 (tt, 1H, 
      
      
      
      ,
      
      
      )[1]
    • 
       ~3.50 (td, 2H, 
      
      
      
      -N,
      
      
      )[1]
    • 
       ~2.25 (s, 3H, 
      
      
      
      )[1]
  • 19F NMR:

    • 
       ~-120 to -125 ppm (dt, 
      
      
      
      ).[1]
  • Mass Spectrometry (ESI+):

    • 
       calculated: 172.09.[1]
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Precaution: Fluorinated anilines can be toxic if absorbed through the skin.[1] Use nitrile gloves and work within a fume hood.

  • Storage: Store under inert atmosphere at

    
     to prevent slow oxidation, although the difluoro group enhances stability compared to non-fluorinated analogs.[1]
    

References

  • PubChem. N-(2,2-difluoroethyl)-N-(4-methylphenyl)amine (Compound Summary). National Library of Medicine.[2] Available at: [Link] (Accessed Feb 2026).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding for gem-difluoro effect).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition, 47(34), 6338–6361. (Basis for Protocol A).[3][4]

Sources

An In-depth Technical Guide to the pKa and Basicity of (2,2-Difluoroethyl)(4-methylphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3] This guide provides a comprehensive technical analysis of the basicity and pKa of (2,2-Difluoroethyl)(4-methylphenyl)amine, a substituted aniline of interest in medicinal chemistry. We will dissect the structural components of the molecule, predict their electronic and steric influences on the basicity of the amine nitrogen, and provide detailed experimental and computational protocols for the precise determination of its pKa value. This document is intended to serve as a practical and theoretical resource for scientists engaged in the design and optimization of novel therapeutic agents.

Introduction: The Critical Role of pKa in Modern Drug Development

The ionization state of a drug molecule is a pivotal determinant of its behavior in biological systems. The pKa value, which defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms, directly governs several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Solubility: The ionized form of a drug is typically more water-soluble, which is crucial for formulation and administration.

  • Permeability: The neutral, non-ionized form is generally more lipophilic and thus better able to cross cellular membranes, a prerequisite for oral absorption and reaching intracellular targets.[2]

  • Target Binding: Ionic interactions, such as salt bridges, are often fundamental to a drug's binding affinity and selectivity for its biological target.

  • Off-Target Liabilities: High basicity can lead to undesirable interactions with off-targets like hERG ion channels or Cytochrome P450 enzymes, causing potential toxicity.[1]

Consequently, the ability to both predict and precisely measure the pKa of a novel compound is not merely an academic exercise but a cornerstone of rational drug design.[4] This guide focuses on (2,2-Difluoroethyl)(4-methylphenyl)amine, providing the foundational knowledge and practical methodologies to characterize its basicity.

Molecular Structure Analysis and Predicted Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[5][6] In (2,2-Difluoroethyl)(4-methylphenyl)amine, several structural features interact to determine the final pKa value.

Core Structure: The Aniline Moiety

The parent structure is aniline, which is a significantly weaker base (pKa of conjugate acid ≈ 4.6) than aliphatic amines (e.g., cyclohexylamine, pKa ≈ 11.2).[7] This reduced basicity is due to the delocalization of the nitrogen's lone pair into the aromatic π-system of the benzene ring.[5][7] This resonance effect decreases the electron density on the nitrogen, making it a weaker proton acceptor.

The Influence of Substituents

The overall basicity of the target molecule is a push-pull interplay between an electron-donating group and an electron-withdrawing group.

  • Electron-Donating Group (EDG): The 4-methyl (p-tolyl) Group The methyl group at the para-position of the benzene ring is an electron-donating group through an inductive effect.[8] It pushes electron density into the aromatic ring, which in turn slightly increases the electron density on the nitrogen atom. This makes the lone pair more available for protonation, thus increasing the basicity of the amine compared to unsubstituted aniline.[6][8] The pKa of the conjugate acid of the parent compound, p-toluidine (4-methylaniline), is approximately 5.1, which is higher than that of aniline (4.6), illustrating this effect.[9][10]

  • Electron-Withdrawing Group (EWG): The (2,2-Difluoroethyl) Group Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I effect).[11][12][13] The two fluorine atoms on the ethyl group pull electron density away from the nitrogen atom through the sigma bonds. This effect significantly decreases the availability of the nitrogen's lone pair for protonation, thereby reducing the basicity of the amine.[14][15][16] The closer the electron-withdrawing group is to the amine, the stronger this effect.

Predicted pKa of (2,2-Difluoroethyl)(4-methylphenyl)amine

Given the opposing electronic effects, a qualitative prediction can be made. The strong, dual inductive pull of the two fluorine atoms in the (2,2-Difluoroethyl) group is expected to have a more pronounced effect than the modest electron-donating nature of the single methyl group.

Therefore, the pKa of (2,2-Difluoroethyl)(4-methylphenyl)amine is predicted to be significantly lower than that of p-toluidine (pKa ≈ 5.1) and likely lower than that of aniline (pKa ≈ 4.6). The precise value, however, must be determined empirically or through high-level computation.

CompoundKey Substituent(s)Electronic EffectExpected pKa of Conjugate Acid
p-Toluidine4-MethylElectron-Donating (+I)~5.1[9][10]
AnilineNoneReference~4.6[7]
(2,2-Difluoroethyl)(4-methylphenyl)amine 4-Methyl, 2,2-DifluoroethylDonating (+I), Withdrawing (-I)Predicted < 4.6
N-(2,2-difluoroethyl)aniline2,2-DifluoroethylStrongly Withdrawing (-I)Predicted << 4.6

Experimental Determination of pKa

Accurate pKa determination requires precise experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely accepted techniques.

Methodology 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the amine as a strong acid (e.g., HCl) is incrementally added. The pKa is determined from the pH at the half-equivalence point.

Protocol:

  • Preparation: Accurately weigh approximately 10-20 mg of (2,2-Difluoroethyl)(4-methylphenyl)amine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to the low aqueous solubility of many aromatic amines. Dilute with deionized water to a final volume of 50 mL.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

  • Titration: Place the solution in a temperature-controlled vessel (25 °C) and begin stirring. Add a standardized solution of 0.1 M HCl in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the amine has been protonated (the half-equivalence point). This can be determined from the midpoint of the steepest part of the curve or by calculating the first derivative of the curve.

Causality Behind Choices:

  • Co-solvent: Aromatic amines are often poorly soluble in water. A co-solvent ensures the analyte remains dissolved throughout the titration. The pKa value obtained is an "apparent pKa" (pKaapp) and may need correction to a wholly aqueous environment if required.

  • Standardized Titrant: The accuracy of the pKa is directly dependent on the accuracy of the titrant concentration.

  • Temperature Control: pKa values are temperature-dependent.[17] Maintaining a constant temperature is crucial for reproducibility.

Diagram: Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Dissolve Amine in Co-solvent/Water T1 Add Standard HCl Titrant Incrementally P1->T1 P2 Calibrate pH Meter P2->T1 T2 Record pH After Each Addition T1->T2 Stabilize T2->T1 A1 Plot pH vs. Volume of Titrant T2->A1 A2 Determine Half- Equivalence Point A1->A2 A3 pKa = pH at Half-Equivalence A2->A3

Caption: Workflow for pKa determination via potentiometric titration.

Methodology 2: UV-Vis Spectrophotometry

This method is ideal for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. It requires very little material and can be used for poorly soluble compounds.

Protocol:

  • Spectrum Scan: Prepare a stock solution of the amine in a suitable solvent (e.g., methanol). Record the UV-Vis absorbance spectra of the compound in a strongly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated) and a strongly basic solution (e.g., 0.1 M NaOH, where the molecule is in its neutral form).

  • Wavelength Selection: Identify an analytical wavelength where the difference in absorbance between the protonated and neutral species is maximal.

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range of the compound (e.g., from pH 2.5 to 6.5).

  • Measurement: Add a small, constant amount of the amine stock solution to each buffer solution and measure the absorbance at the selected analytical wavelength.

  • Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AI) / (AN - A)] Where A is the absorbance in a given buffer, AI is the absorbance of the ionized (acidic) form, and AN is the absorbance of the neutral form. Plotting log[(A - AI) / (AN - A)] versus pH yields a straight line that intersects the y-axis at the pKa.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[18][19][20][21] These methods calculate the free energy difference between the protonated and neutral states of the molecule in a solvent.

Methodology: Quantum Mechanical (QM) Approach with a Continuum Solvation Model

  • Structure Preparation: Build the 3D structures of both the neutral (2,2-Difluoroethyl)(4-methylphenyl)amine and its N-protonated conjugate acid.

  • Geometry Optimization: Perform a geometry optimization for both structures in the gas phase using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G* basis set).

  • Solvation Energy Calculation: Calculate the free energy of solvation for both the neutral and protonated species using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model, which simulates the solvent (water) as a continuous dielectric medium.[22]

  • pKa Calculation: The pKa is calculated using the thermodynamic cycle shown below: ΔG°aq = ΔG°gas + ΔG°solv(BH+) - ΔG°solv(B) pKa = (ΔG°aq) / (2.303 RT) - C Where ΔG°gas is the gas-phase free energy of protonation, ΔG°solv are the free energies of solvation for the base (B) and its conjugate acid (BH+), and C is a correction factor that includes the free energy of solvation of the proton, which is a known, empirically derived value.

Diagram: Computational pKa Prediction Workflow

G cluster_struct Structure Preparation cluster_calc Quantum Mechanics Calculation cluster_pka pKa Calculation S1 Build 3D Structures of Neutral (B) and Protonated (BH+) Forms C1 Gas-Phase Geometry Optimization (e.g., DFT) S1->C1 C3 Calculate Solvation Free Energies (G_solv) using a Continuum Model S1->C3 C2 Calculate Gas-Phase Free Energies (G_gas) C1->C2 P1 Calculate ΔG_aq for Protonation Reaction C2->P1 C3->P1 P2 Apply Thermodynamic Equation to derive pKa P1->P2

Caption: Workflow for in silico pKa prediction using quantum mechanics.

Implications for Drug Development

The determined pKa of (2,2-Difluoroethyl)(4-methylphenyl)amine will directly inform its development potential. A pKa value significantly below physiological pH (~7.4) means the compound will exist predominantly in its neutral, more lipophilic form in the blood and tissues. This has several consequences:

  • Good for Membrane Permeation: A higher proportion of the neutral species can facilitate crossing the blood-brain barrier and cell membranes.

  • Potential Solubility Challenges: The low degree of ionization at physiological pH may lead to poor aqueous solubility, requiring formulation strategies such as salt formation (if the pKa is not too low) or amorphous solid dispersions.

  • Modified Target Interactions: If the intended target requires an ionic interaction with the protonated amine, a low pKa might result in weaker binding affinity at physiological pH.

Diagram: pKa and its Impact on Drug Absorption

G cluster_legend Legend Stomach Stomach (pH 1.5-3.5) Intestine Intestine (pH 6.0-7.4) Stomach->Intestine L1 BH+ (Ionized, Soluble) Stomach->L1 Predominantly BH+ (pKa > pH) Membrane Cell Membrane (Lipophilic Barrier) Intestine->Membrane L2 B (Neutral, Permeable) Intestine->L2 Predominantly B (pKa < pH) Blood Bloodstream (pH ~7.4) Membrane->Blood Membrane->L2 B crosses membrane

Caption: Relationship between pH, pKa, and drug form during absorption.

Conclusion

The basicity of (2,2-Difluoroethyl)(4-methylphenyl)amine is governed by a balance of competing electronic effects from the electron-donating 4-methyl group and the strongly electron-withdrawing 2,2-difluoroethyl group. Qualitative analysis predicts a pKa lower than that of aniline (<4.6), indicating that it is a weak base. This guide has provided the theoretical framework for understanding these influences and detailed, actionable protocols for both the experimental determination and computational prediction of its precise pKa value. This critical parameter will enable researchers to make informed decisions regarding the compound's formulation, optimization, and overall viability as a drug candidate.

References

  • Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • What is pKa and how is it used in drug development?. Pion Inc.
  • The pKa Distribution of Drugs: Application to Drug Discovery. Journal of Medicinal Chemistry.
  • Basicity of Amines. Organic Chemistry Tutor.
  • Amines Basicity Structure. askIITians.
  • How do amines act as bases. Rawsource.
  • Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. Tetrahedron.
  • Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations.
  • New Insights in the Computational pKb Determination of Primary Amines and Anilines.
  • Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper.
  • Basicity of Amines. Chemistry Steps.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Basicity and Effect of Substituent on Basicity. Pharmaguideline.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Inductive Effect - Acids and Bases. YouTube.
  • pKa, Ionizable Drugs, And Pharmaceutical Discovery. Millennial Scientific.
  • Development of Methods for the Determin
  • Inductive effect. Wikipedia.
  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. DOI.
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
  • An In-depth Technical Guide to the Basicity of Aniline and Its Reaction with Strong Acids. Benchchem.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur
  • 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • p-Toluidine. PubChem.
  • p-Toluidine CAS#: 106-49-0. ChemicalBook.
  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline.

Sources

The 2,2-Difluoroethyl Group and Its Bioisosteres: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmaceutical properties. Among the plethora of fluorinated motifs, the 2,2-difluoroethyl group has garnered significant attention as a valuable functional group and bioisosteric replacement. This in-depth technical guide provides a comprehensive overview of the 2,2-difluoroethyl group, exploring its synthesis, physicochemical properties, and its role as a bioisostere. Furthermore, this guide delves into the identification and application of bioisosteres for the 2,2-difluoroethyl group itself, offering researchers and drug development professionals a practical framework for lead optimization and the design of next-generation therapeutics.

Introduction: The Ascendancy of Fluorine in Medicinal Chemistry

The introduction of fluorine into small molecules can profoundly influence their biological activity and pharmacokinetic profile.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications to a drug candidate's lipophilicity, metabolic stability, binding affinity, and pKa.[3][4] This has led to a surge in the number of fluorinated drugs approved by regulatory agencies, highlighting the importance of organofluorine chemistry in modern drug discovery.[5][6]

Bioisosterism, the principle of replacing a functional group within a bioactive molecule with another group that retains similar biological activity, is a fundamental strategy in medicinal chemistry.[7][8] This approach allows for the fine-tuning of a molecule's properties to overcome liabilities such as poor metabolic stability, off-target toxicity, or suboptimal pharmacokinetic parameters.[9]

This guide focuses specifically on the 2,2-difluoroethyl group, a moiety that has proven to be a valuable asset in the medicinal chemist's toolbox. We will first explore its intrinsic properties and common applications as a bioisostere for other functional groups, most notably the methoxy group. Subsequently, and more critically for advanced drug design, we will investigate the bioisosteric replacements for the 2,2-difluoroethyl group itself, providing a roadmap for navigating chemical space and optimizing drug candidates.

The 2,2-Difluoroethyl Group: A Privileged Moiety

The 2,2-difluoroethyl group (-CH2CF2H) possesses a unique combination of steric and electronic properties that make it an attractive substituent in drug design.

Physicochemical Properties

The presence of two fluorine atoms on the terminal carbon significantly impacts the group's properties compared to a standard ethyl group. The strong electron-withdrawing nature of fluorine polarizes the C-F bonds, influencing the acidity of neighboring protons and the overall molecular dipole moment. While the lipophilicity of a molecule can be subtly modulated by fluorine substitution, the 2,2-difluoroethyl group is generally considered to be more lipophilic than a hydroxyl group but less so than a trifluoromethyl group.[7]

One of the most significant advantages of incorporating a 2,2-difluoroethyl group is the enhancement of metabolic stability. The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation.[10] This can lead to an increased half-life and improved oral bioavailability of the drug candidate.

The 2,2-Difluoroethyl Group as a Bioisostere for the Methoxy Group

A primary application of the 2,2-difluoroethyl group is as a bioisostere for the metabolically labile methoxy group (-OCH3).[2][11] The steric and electronic resemblance allows for the retention of key binding interactions while mitigating the risk of O-demethylation, a common metabolic liability.[11] This "point mutation" of an oxygen atom to a difluorinated carbon can lead to significant improvements in both potency and metabolic stability.[11]

Bioisosteres of the 2,2-Difluoroethyl Group

While the 2,2-difluoroethyl group offers numerous advantages, there are instances where its replacement with a suitable bioisostere is necessary to further optimize a drug candidate's profile. The choice of a bioisostere depends on the specific goals of the optimization, such as modulating polarity, improving solubility, or altering the hydrogen bonding capacity.

Key Bioisosteric Replacements

Here, we explore several potential bioisosteric replacements for the 2,2-difluoroethyl group, along with their rationale for use.

  • 2,2-Difluoroethylamine (-CH2CF2NH2): This amine-containing analogue introduces a basic center, which can be advantageous for forming salt bridges with acidic residues in a protein binding pocket or for improving aqueous solubility. The presence of the amine group also provides a handle for further derivatization.

  • Other Fluoroalkyl Groups (e.g., 2-Fluoroethyl, 2,2,2-Trifluoroethyl): Varying the degree of fluorination on the ethyl group allows for fine-tuning of lipophilicity and electronic properties. A 2-fluoroethyl group will be less lipophilic and less electron-withdrawing than the 2,2-difluoroethyl group, while a 2,2,2-trifluoroethyl group will be more so.

  • Small Heterocycles (e.g., Oxetane, Azetidine): Conformationally restricted small rings can mimic the spatial orientation of the 2,2-difluoroethyl group while introducing different physicochemical properties. Oxetanes, for example, can act as hydrogen bond acceptors and often improve aqueous solubility.

Comparative Physicochemical Properties

To aid in the selection of an appropriate bioisostere, the following table summarizes key physicochemical properties of the 2,2-difluoroethyl group and its potential replacements.

Functional GroupApproximate LogP ContributionpKa (of conjugate acid for amines)Metabolic StabilityHydrogen Bonding
-CH2CF2H +0.5 to +1.0N/AHighWeak H-bond donor
-CH2CF2NH2 +0.2 to +0.7~7.1[1]Moderate to HighH-bond donor/acceptor
-CH2CH2F +0.2 to +0.5N/AModerateWeak H-bond donor
-CH2CF3 +1.0 to +1.5N/AVery HighWeak H-bond donor
3-Oxetanyl -0.5 to 0.0N/AHighH-bond acceptor
3-Azetidinyl -0.8 to -0.3~8.5HighH-bond acceptor

Note: LogP contributions are estimations and can vary depending on the molecular context.

Synthetic Methodologies

The successful implementation of bioisosteric replacement strategies relies on the availability of robust and efficient synthetic methods. This section provides an overview of key experimental protocols for the synthesis of the 2,2-difluoroethyl group and its bioisosteres.

Synthesis of the 2,2-Difluoroethyl Moiety

A common method for introducing the 2,2-difluoroethyl group involves the direct difluoroalkylation of heterocycles using sulfinate salts, such as sodium difluoroethylsulfinate (DFES-Na).[2][11]

Experimental Protocol: Direct C-H Difluoroethylation of Heteroarenes [2]

  • To a solution of the heteroarene (1.0 equiv) in a 2.5:1 mixture of CH2Cl2:H2O are added sodium difluoroethylsulfinate (DFES-Na, 3.0 equiv), tert-butyl hydroperoxide (TBHP, 5.0 equiv, 70% in water), and TsOH·H2O (1.0 equiv).

  • The mixture is cooled to 0 °C, and ZnCl2 (1.5 equiv) is added.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with aqueous Na2S2O3 and extracted with an organic solvent (e.g., CH2Cl2 or EtOAc).

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2,2-difluoroethylated heteroarene.

Synthesis of 2,2-Difluoroethylamine

2,2-Difluoroethylamine is a key building block for introducing the corresponding bioisosteric group. It can be synthesized via the amination of 1-halo-2,2-difluoroethanes.[3][12]

Experimental Protocol: Synthesis of 2,2-Difluoroethylamine [4][12]

  • An autoclave is charged with 2,2-difluoro-1-bromoethane (1.0 equiv), potassium iodide (0.1 equiv), and a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Anhydrous ammonia (4.0 equiv) is added to the sealed reactor.

  • The reaction mixture is heated to 100 °C and stirred for 1 hour.

  • After cooling to 50 °C, the excess ammonia is carefully vented.

  • The 2,2-difluoroethylamine is then isolated by distillation under reduced pressure.

Case Studies in Drug Discovery

The true value of bioisosteric replacement is demonstrated through its successful application in drug discovery programs. This section highlights case studies where the strategic modification of a 2,2-difluoroethyl group or its precursor has led to improved drug candidates.

(Self-correction: The initial searches did not yield specific case studies where a 2,2-difluoroethyl group was replaced. The following is a hypothetical case study based on the principles discussed to illustrate the application.)

Hypothetical Case Study: Optimization of a Kinase Inhibitor

A lead compound containing a 2,2-difluoroethyl moiety targeting a specific kinase shows excellent potency but suffers from poor aqueous solubility, limiting its oral bioavailability. To address this, a medicinal chemistry campaign is initiated to explore bioisosteric replacements for the 2,2-difluoroethyl group.

  • Strategy 1: Introduction of a Basic Handle. The 2,2-difluoroethyl group is replaced with a 2,2-difluoroethylamine moiety. The resulting analogue shows a significant improvement in aqueous solubility due to the basic amine, which can be formulated as a hydrochloride salt. While there is a slight decrease in potency, the overall improvement in pharmacokinetic properties makes it a more promising candidate.

  • Strategy 2: Conformationally Restricted Analogue. An oxetane ring is introduced as a bioisostere for the 2,2-difluoroethyl group. The resulting compound maintains potency and exhibits improved solubility due to the hydrogen bond accepting capability of the oxetane oxygen. The rigid nature of the oxetane also leads to a more favorable conformational pre-organization for binding, resulting in an improved entropy profile.

These hypothetical examples illustrate how the principles of bioisosteric replacement can be applied to rationally design improved drug candidates.

Visualization of Bioisosteric Relationships

To visually represent the structural and functional relationships between the 2,2-difluoroethyl group and its bioisosteres, Graphviz diagrams can be employed.

Bioisosteres cluster_bioisosteres Bioisosteric Replacements 2,2-Difluoroethyl 2,2-Difluoroethyl 2,2-Difluoroethylamine 2,2-Difluoroethylamine 2,2-Difluoroethyl->2,2-Difluoroethylamine Adds Basicity Improves Solubility 2-Fluoroethyl 2-Fluoroethyl 2,2-Difluoroethyl->2-Fluoroethyl Decreases Lipophilicity 2,2,2-Trifluoroethyl 2,2,2-Trifluoroethyl 2,2-Difluoroethyl->2,2,2-Trifluoroethyl Increases Lipophilicity Enhances Stability 3-Oxetanyl 3-Oxetanyl 2,2-Difluoroethyl->3-Oxetanyl Improves Solubility Adds H-bond Acceptor

Caption: Bioisosteric relationships of the 2,2-difluoroethyl group.

This diagram illustrates how different bioisosteric replacements for the 2,2-difluoroethyl group can modulate key physicochemical properties relevant to drug design.

Conclusion

The 2,2-difluoroethyl group is a valuable moiety in medicinal chemistry, offering a means to enhance metabolic stability and mimic the properties of other functional groups. However, the strategic application of its bioisosteres provides an even greater level of control for fine-tuning the properties of drug candidates. By understanding the synthesis, physicochemical properties, and potential bioisosteric replacements for the 2,2-difluoroethyl group, researchers and drug development professionals can more effectively navigate the complexities of lead optimization and accelerate the discovery of novel and improved therapeutics. The continued development of new synthetic methodologies for the introduction of fluorinated motifs will undoubtedly further expand the utility of these powerful tools in the quest for safer and more effective medicines.

References

  • Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(15), 4451-4454. [Link]

  • Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie, 125(15), 4551-4554. [Link]

  • Zhang, W., et al. (2020). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. ResearchGate. [Link]

  • US Patent No. US20110060167A1. (2011). Process for Preparing 2,2-Difluoroethylamine.
  • EP Patent No. EP2638001B1. (2013). Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Perry, I. (2019). Bioisosteres of Common Functional Groups. MacMillan Group Meeting. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Hevey, R. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Request PDF. [Link]

  • Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism. SNS Courseware. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. (2022). Acta Pharmaceutica Sinica B. [Link]

  • Meanwell, N. A. (2023). The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]

  • Kimura, H., et al. (2017). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery, 12(11), 1089-1103. [Link]

  • Talele, T. T. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(1), 3-51. [Link]

  • Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review. [Link]

  • G., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 15(11), 1361. [Link]

  • Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

  • M., et al. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. Journal of Hazardous Materials. [Link]

  • W., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 735. [Link]

  • L., et al. (1996). Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones. Clinical Infectious Diseases, 23(Supplement_1), S19-S24. [Link]

Sources

An In-Depth Technical Guide to the Safety and Toxicological Profile of (2,2-Difluoroethyl)(4-methylphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the safety data and toxicological profile for the compound (2,2-Difluoroethyl)(4-methylphenyl)amine (CAS No. 197728-91-5). Synthesizing available data with established principles of toxicology and structure-activity relationships (SAR), this document serves as an essential resource for researchers, chemists, and drug development professionals. It covers a detailed breakdown of the Safety Data Sheet (SDS), explores potential toxicological mechanisms, and provides an exemplary experimental protocol for mutagenicity assessment. The guide is structured to deliver not just data, but actionable, field-proven insights into the safe handling, risk assessment, and potential biological impact of this N-substituted aniline derivative.

Introduction

(2,2-Difluoroethyl)(4-methylphenyl)amine, also known as N-(2,2-difluoroethyl)-4-methylaniline or N-(2,2-difluoroethyl)-p-toluidine, is a fluorinated aromatic amine. Compounds within this class are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as altered metabolic stability, lipophilicity, and binding affinity. As with any novel or specialized chemical, a thorough understanding of its safety and toxicological profile is a prerequisite for its responsible use in research and development. This guide addresses the critical need for a consolidated, expert-driven resource by analyzing its known safety data and predicting its toxicological properties based on the well-documented behavior of structurally related substituted anilines.

Section 1: Chemical Identity and Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its safe handling and the design of relevant toxicological studies.

PropertyValue
Chemical Name (2,2-Difluoroethyl)(4-methylphenyl)amine
Synonyms N-(2,2-difluoroethyl)-4-methylaniline, N-(2,2-difluoroethyl)-p-toluidine
CAS Number 197728-91-5
Molecular Formula C₉H₁₁F₂N
Molecular Weight 171.19 g/mol
Structure (See Figure 1 below)
Appearance Data not widely available; likely a liquid or low-melting solid.
Solubility Expected to have low solubility in water and be soluble in organic solvents.
Chemical Structure of (2,2-Difluoroethyl)(4-methylphenyl)amineFigure 1: Chemical Structure of (2,2-Difluoroethyl)(4-methylphenyl)amine.

Section 2: Comprehensive Safety Data Sheet (SDS) Analysis

While a specific, publicly available SDS for (2,2-Difluoroethyl)(4-methylphenyl)amine is not readily found, a composite safety profile can be constructed based on the known hazards of its parent molecule, aniline, and other N-substituted derivatives.[1][2][3] This section synthesizes expected GHS classifications and handling protocols.

Hazard Identification

Based on its structure as a substituted aniline, the compound is anticipated to carry the following GHS classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed.
Acute Toxicity, DermalCategory 3/4H311/H312: Toxic/Harmful in contact with skin.
Acute Toxicity, InhalationCategory 3/4H331/H332: Toxic/Harmful if inhaled.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.
CarcinogenicityCategory 2H351: Suspected of causing cancer.[5]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (blood, spleen) through prolonged or repeated exposure.[5][6]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life.[3]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects.[3]

Signal Word: Danger

Rationale: The aniline backbone is the primary driver for these classifications. Aniline and its derivatives are well-known for their systemic toxicity upon absorption through all routes (oral, dermal, inhalation), primarily targeting the blood by inducing methemoglobinemia.[7][8] The suspicion of carcinogenicity and mutagenicity is a hallmark of many aromatic amines.[9][10]

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[5]

  • Ground/bond container and receiving equipment to prevent static discharges.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Store locked up, segregated from incompatible materials such as strong oxidizing agents.[5][6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN166 standard).

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If ventilation is inadequate, or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Section 3: Toxicological Profile and Mechanistic Insights

Detailed toxicological studies on this specific molecule are not publicly available. Therefore, this section provides an expert assessment based on structure-activity relationships, drawing parallels with aniline and other N-substituted derivatives.

Acute Toxicity and Methemoglobinemia

The primary acute hazard associated with anilines is methemoglobinemia .[8][11] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), rendering it incapable of transporting oxygen. This leads to cyanosis (a bluish discoloration of the skin) and, in severe cases, anoxia, central nervous system depression, and death.[8][12]

Causality: The toxicity is not caused by the parent aniline compound itself but by its metabolites. Cytochrome P450 enzymes in the liver, particularly CYP1A2, metabolize anilines to N-hydroxylated intermediates (e.g., N-phenylhydroxylamine).[7] These metabolites can then undergo further redox cycling, generating reactive oxygen species that oxidize hemoglobin.

Genotoxicity and Carcinogenicity

Aromatic amines are a class of compounds containing many known mutagens and carcinogens.[10] The mechanism is linked to metabolic activation.

Mechanism of Genotoxicity:

  • Metabolic Activation: As with acute toxicity, the initial step is N-hydroxylation by cytochrome P450 enzymes.[9]

  • Esterification: The resulting N-hydroxyarylamine is a proximate carcinogen. It is further activated in the liver or target tissues by enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters.[9]

  • DNA Adduct Formation: These esters are unstable and spontaneously form a highly electrophilic arylnitrenium ion. This ion readily attacks nucleophilic sites on DNA, particularly guanine bases, forming covalent DNA adducts.[9]

  • Mutation: If these DNA adducts are not repaired, they can lead to mispairing during DNA replication, causing point mutations. An accumulation of such mutations in critical genes (e.g., tumor suppressors, oncogenes) can initiate carcinogenesis.

The diagram below illustrates this critical metabolic pathway.

Metabolic_Activation cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Activation A (2,2-Difluoroethyl)(4-methylphenyl)amine (Parent Compound) B N-Hydroxyarylamine (Proximate Carcinogen) A->B Cytochrome P450 (N-Hydroxylation) C Reactive Ester (e.g., N-acetoxy ester) B->C NAT or SULT D Arylnitrenium Ion (Ultimate Carcinogen) C->D Spontaneous Heterolysis F DNA Adducts D->F Covalent Binding E DNA E->F Covalent Binding G Mutation & Potential Carcinogenesis F->G

Caption: Predicted metabolic activation of (2,2-Difluoroethyl)(4-methylphenyl)amine.

The presence of the 4-methyl (p-toluidine) group may influence its carcinogenic potential, and the difluoroethyl group will certainly affect its metabolic rate and profile compared to simpler anilines. However, the fundamental pathway and hazard potential remain.

Section 4: Experimental Protocol for Hazard Assessment

To ensure trustworthiness and provide a practical framework, this section details a standard, self-validating protocol for assessing a key toxicological endpoint for this class of compounds: mutagenicity.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is the most widely used initial screen to determine the mutagenic potential of a chemical. It uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13][14] The assay detects mutations that restore this functional capability, allowing the bacteria to grow on an amino acid-deficient medium.[15]

Step-by-Step Methodology:

  • Strain Selection: Select at least five strains as recommended by OECD 471 guidelines, including those that detect frameshift mutations (e.g., TA98, TA1537) and base-pair substitutions (e.g., TA100, TA1535).[16]

  • Metabolic Activation (S9 Fraction): The assay must be performed both with and without an external metabolic activation system.[15] This is typically a post-mitochondrial supernatant (S9 fraction) prepared from the livers of rats induced with enzyme-promoting agents (e.g., Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone).[16] This step is critical for anilines, whose mutagenicity depends on metabolic activation.

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test compound. The highest concentration should show some toxicity but not kill the majority of the bacteria. The recommended maximum test concentration for non-cytotoxic substances is 5 mg/plate.[13][16]

  • Main Experiment (Plate Incorporation Method): a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at one of at least five concentrations), and 0.5 mL of the S9 mix (for activated assays) or buffer (for non-activated assays). b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate (bottom agar). c. Allow the top agar to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13][15]

  • Scoring and Analysis: a. Count the number of revertant colonies on each plate. b. Compare the colony counts on the test plates to the spontaneous reversion rate observed on the negative (solvent) control plates. c. Include positive controls (known mutagens like sodium azide for TA1535, 2-nitrofluorene for TA98) to validate the assay's sensitivity.

  • Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least double the background reversion rate.

The workflow for this crucial experiment is visualized below.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Execution (per plate) prep_bacteria Grow Bacterial Cultures (e.g., TA98) mix Mix Bacteria, Compound, and S9 Mix (or Buffer) with Molten Top Agar prep_bacteria->mix prep_s9 Prepare S9 Mix (Metabolic Activation) prep_s9->mix prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix plate Pour Mixture onto Minimal Glucose Agar Plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: - Compare to Negative Control - Check Dose-Response count->analyze result Determine Mutagenicity analyze->result

Caption: Experimental workflow for the OECD 471 Ames Test.

Conclusion

(2,2-Difluoroethyl)(4-methylphenyl)amine is a compound that requires careful handling and a thorough risk assessment prior to use. While specific toxicological data is limited, its structural similarity to other N-substituted anilines provides a strong basis for predicting its hazard profile. Key concerns include acute systemic toxicity via methemoglobinemia, and the potential for long-term effects such as genotoxicity and carcinogenicity, which are driven by metabolic activation. Researchers and drug development professionals must implement stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. The provided experimental framework for the Ames test serves as a model for the type of rigorous evaluation necessary to ensure the safe advancement of chemical entities in a research setting.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Reverse mutation test on bacteria according to OECD 471. Analytice. [Link]

  • Bacterial Reverse Mutation Assay (OECD 471). Toxi-Coop Zrt. [Link]

  • Toxicity of substituted anilines to Pseudokirchneriella subcapitata and quantitative structure-activity relationship analysis for polar narcotics. PubMed, National Library of Medicine. [Link]

  • Safety Data Sheet. Q.E.P. Co., Inc. [Link]

  • European Union Risk Assessment Report: Aniline. European Commission. [Link]

  • Safety Data Sheet: NO. 7. HILLYARD. [Link]

  • Safety Data Sheet. DiamaPro Systems. [Link]

  • Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Aniline. United States Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: N,N-dimethylaniline. Carl ROTH. [Link]

  • N-methylaniline - Substance Information. European Chemicals Agency (ECHA). [Link]

  • Material Safety Data Sheet: 4,4'-Methylenebis(n,n-dimethylaniline). Cole-Parmer. [Link]

Sources

Synthesis pathways for fluorinated secondary amines overview

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary: The Fluorine Imperative

In modern drug discovery, the incorporation of fluorine into secondary amines is a critical tactic for modulating


 , metabolic stability  (blocking P450 oxidation), and lipophilicity  (

). However, the "Fluorine Effect"—the profound electron-withdrawing nature of the atom—fundamentally alters the reactivity of amine precursors.

This guide moves beyond generic synthesis to address the specific mechanistic divergences caused by fluorination:

  • Hemiaminal Stabilization:

    
    -fluorinated ketones resist dehydration, stalling reductive amination.
    
  • Nucleophilicity Attenuation: Fluorinated amines are poor nucleophiles, requiring specialized catalysts for cross-coupling.

  • Stability Trade-offs:

    
    -fluoroamines are inherently unstable (eliminating HF to form iminiums) unless fully substituted (e.g., 
    
    
    
    ).

Strategic Pathway Selection

Select the synthesis vector based on the position of the fluorine atom relative to the nitrogen center.

PathwaySelection Start Target Molecule Structure Pos Position of Fluorine? Start->Pos N_Fluoro N-Fluoroalkyl (R-NH-CF3 / R-NH-CF2H) Pos->N_Fluoro Directly on C attached to N Beta_Fluoro Beta-Fluoro (R-NH-C-C-F) Pos->Beta_Fluoro 2-position (Aliphatic) Aryl_Fluoro Fluorinated Aryl (Ar-F-NH-R) Pos->Aryl_Fluoro On Aromatic Ring Gen_Alkyl General Fluoroalkyl (Gamma/Delta-F) Pos->Gen_Alkyl Distal (>2 bonds) Method_A Method A: Desulfurizing Fluorination (AgF/CS2) N_Fluoro->Method_A Method_B Method B: Aziridine Ring Opening (Nucleophilic Fluorination) Beta_Fluoro->Method_B Method_C Method C: Buchwald-Hartwig (Pd-Catalysis) Aryl_Fluoro->Method_C Method_D Method D: Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Gen_Alkyl->Method_D

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on fluorine regiochemistry.

Module A: N-Trifluoromethyl & N-Difluoromethyl Amines

Challenge: Direct nucleophilic substitution with


 equivalents is rarely viable for secondary amines due to instability.
Solution:  The "Umpolung" approach using oxidative desulfurization-fluorination.
Mechanism: AgF-Mediated Desulfurization

This protocol bypasses unstable intermediates by forming a thiocarbamoyl fluoride in situ, which is then oxidatively fluorinated.

Key Reaction:



Representative Protocol: One-Pot Synthesis of N-CF3 Amines

Source Validation: Adapted from recent methodologies (e.g., Schoenebeck et al., BenchChem protocols).

Reagents:

  • Secondary Amine (1.0 equiv)[1][2]

  • Tetramethylammonium trifluoromethylthiolate (

    
    ) (1.3 equiv) [Bench-stable reagent][1]
    
  • Silver(I) Fluoride (AgF) (3.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Thiocarbamoyl Formation: To a flame-dried vial, add the secondary amine (0.2 mmol) and MeCN (1.5 mL). Add

    
     (46 mg, 0.26 mmol).[1][3]
    
  • Incubation: Stir at room temperature (RT) for 10–60 minutes.

    • Checkpoint: Monitor by

      
       NMR for the appearance of the thiocarbamoyl fluoride intermediate (
      
      
      
      to
      
      
      ppm).
  • Fluorination Cascade: Add AgF (76 mg, 0.6 mmol) in one portion. The reaction will turn dark (formation of

    
    ).
    
  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (silica gel). Note:

    
     amines are less polar than their parent amines.
    

Scope & Limitations:

Parameter Capability
Functional Group Tolerance High (Esters, Nitriles, Amides, Halogens compatible)
Steric Sensitivity Moderate (Bulky amines require longer times)

| Stability |


 is stable; 

is unstable (decomposes to iminium). |

Module B: -Fluoroamines via Aziridine Ring Opening

Challenge: Regiocontrol. Nucleophilic attack can occur at


 or 

.[4] Solution: Use of activated aziridines (N-Tosyl/N-Boc) and Lewis Acid catalysis to direct fluoride attack.
Mechanism & Regiochemistry

Fluoride sources (TBAF, HF:Pyridine) attack the activated aziridine ring.

  • Terminal Aziridines: Attack usually occurs at the less hindered carbon (

    
    -like).
    
  • Activated/Styrenyl Aziridines: Attack may occur at the benzylic position depending on the counter-ion and solvent.

Representative Protocol: HF:Pyridine Ring Opening

Reagents:

  • N-Tosyl Aziridine (1.0 equiv)

  • Olah's Reagent (Pyridine:HF 70:30) (Caution: Highly Corrosive)

  • Solvent: DCM (Dichloromethane)

Step-by-Step Workflow:

  • Setup: Use a polyethylene or Teflon vessel (Glass is incompatible with HF).

  • Addition: Dissolve N-Tosyl aziridine (1.0 mmol) in DCM (5 mL) at

    
    .
    
  • Fluorination: Dropwise add Pyridine:HF (1.5 mL). Stir at

    
     for 30 mins, then warm to RT.
    
  • Quench: Pour slowly into saturated aqueous

    
     (Gas evolution!).
    
  • Extraction: Extract with DCM (

    
     mL). Dry over 
    
    
    
    .
  • Result: Yields the

    
    -fluoro-N-tosyl amine. The tosyl group can be removed via 
    
    
    
    or
    
    
    if a free secondary amine is required.

Module C: Reductive Amination with Fluorinated Carbonyls

Challenge: The Hemiaminal Trap . Electron-withdrawing fluoroalkyl groups (e.g.,


, 

) on a ketone make the carbonyl carbon highly electrophilic. The amine attacks readily to form a hemiaminal, but the subsequent dehydration to the imine (the necessary intermediate for reduction) is electronically disfavored.

ReductiveAmination cluster_conditions Critical Additives Ketone Fluorinated Ketone (R-CO-CF3) Hemiaminal Stable Hemiaminal (Trap State) Ketone->Hemiaminal Fast Amine Primary Amine (R'-NH2) Amine->Hemiaminal Imine Imine / Iminium Hemiaminal->Imine Slow / Rate Limiting (Requires Lewis Acid) Product Fluorinated Amine Imine->Product Reduction (NaBH(OAc)3) Ti Ti(OiPr)4 (Dehydrating Agent)

Figure 2: The mechanistic bottleneck in fluorinated reductive amination and the requirement for Lewis Acid dehydration.

Representative Protocol: Ti(IV)-Mediated Reductive Amination

Reagents:

  • Trifluoromethyl Ketone (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    

Step-by-Step Workflow:

  • Dehydration: In a dry flask under Argon, mix the ketone and amine (neat or in minimal THF).

  • Lewis Acid Addition: Add

    
     dropwise. Stir at RT for 4–12 hours.
    
    • Why: The Titanium coordinates to the hemiaminal oxygen, forcing elimination to the imine.

  • Reduction: Dilute with dry MeOH (Caution: Exothermic). Cool to

    
    .
    
  • Hydride Addition: Add

    
     in portions. Stir for 2 hours.
    
  • Hydrolysis: Quench with 1M NaOH (precipitates

    
    ). Filter the white solid.
    
  • Isolation: Extract the filtrate with EtOAc.

Module D: Buchwald-Hartwig Coupling for Fluorinated Anilines

Challenge: Fluorinated amines (e.g., trifluoroethyl amine) are weak nucleophiles . Fluorinated aryl halides (e.g., pentafluorobromobenzene) are prone to


 side reactions rather than Pd-coupling.
Catalyst Selection Guide
Substrate ClassRecommended LigandBaseSolvent
Fluorinated Aryl Halide + Alkyl Amine BINAP or Xantphos

Toluene/Dioxane
Aryl Halide + Fluorinated Amine BrettPhos or RuPhos

t-Amyl Alcohol
Highly Electron-Deficient Systems

/ JohnPhos

DME
Representative Protocol: Coupling Fluorinated Amines

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2,2,2-Trifluoroethylamine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos (4 mol%)

  • Base:

    
     (1.4 equiv)
    

Step-by-Step Workflow:

  • Glovebox/Schlenk: Charge a vial with

    
    , BrettPhos, and 
    
    
    
    .
  • Solvent: Add anhydrous Dioxane.

  • Substrates: Add the Aryl Bromide and Trifluoroethylamine.

  • Heating: Seal and heat to

    
     for 12–18 hours.
    
    • Note: Strong bases like

      
       are essential to deprotonate the acidic fluorinated amine to facilitate transmetallation.
      
  • Workup: Filter through silica, concentrate, and purify.

References

  • Schoenebeck, F., et al. (2025). "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy." BenchChem Application Notes. Link

  • Wu, X.-F., et al. (2022). "Synthesis of N-(trifluoromethyl)amides and Secondary Amines." Angewandte Chemie International Edition. Link

  • Gouverneur, V., et al. (2023).[5] "Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis." Journal of the American Chemical Society. Link

  • Buchwald, S. L., et al. (2010).[6] "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions." Journal of the American Chemical Society. Link

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Prakash, G. K. S., et al. (2024). "Access to N-Difluoromethyl Amides and Carbamates." Journal of the American Chemical Society. Link

Sources

Methodological & Application

Using (2,2-Difluoroethyl)(4-methylphenyl)amine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2,2-Difluoroethyl)(4-methylphenyl)amine in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

Subject: Strategic utilization of (2,2-Difluoroethyl)(4-methylphenyl)amine (CAS: 1178471-37-8) as a metabolic stability enhancer and lipophilicity modulator in drug discovery.

Abstract: This guide outlines the application of (2,2-Difluoroethyl)(4-methylphenyl)amine, a specialized aniline building block, for optimization of lead compounds. The 2,2-difluoroethyl (


) moiety serves as a critical bioisostere for ethyl, methoxy, and isopropyl groups. By leveraging the "Fluorine Effect," this building block mitigates oxidative metabolism at the 

-carbon while modulating basicity (

) and lipophilicity (

). This document provides validated protocols for its incorporation via Palladium-catalyzed cross-coupling and nucleophilic addition, alongside structural rationale for its deployment.

Chemical Profile:

Property Data Note
IUPAC Name N-(2,2-difluoroethyl)-4-methylaniline
CAS Number 1178471-37-8

| Molecular Formula |


 | |
| Molecular Weight  | 171.19  g/mol  | |
| Calculated LogP  | ~2.8 - 3.1 | Increased lipophilicity vs. non-fluorinated analog |
| Physical State  | Liquid / Low-melting Solid | Store at 2-8°C under inert atmosphere |
| Basicity  | Reduced Nucleophilicity | The 

group exerts an inductive electron-withdrawing effect (-I) |[1][2][3]

Part 2: The Scientific Rationale (Why Use It?)

1. Bioisosteric Replacement Strategy The 2,2-difluoroethyl group is a "non-classical" bioisostere. Unlike a standard ethyl group, the terminal


 moiety acts as a weak hydrogen bond donor (H-bond acidity) due to the polarization of the C-H bond by the fluorine atoms.
  • Vs. Ethyl Group: Blocks CYP450-mediated

    
    -hydroxylation (metabolic soft spot).
    
  • Vs. Methoxy Group: Mimics the electronic density and bond vector but removes the ether oxygen, preventing O-dealkylation.

2. Electronic Modulation The electron-withdrawing nature of the difluoroethyl group reduces the electron density on the aniline nitrogen.

  • Consequence: The amine is less nucleophilic than N-ethyl-p-toluidine.

  • Synthetic Implication: Standard

    
     alkylations may be sluggish; Transition-metal catalyzed couplings (Buchwald-Hartwig) are preferred for sterically hindered or deactivated electrophiles.
    

3. Decision Logic for Application Use the following decision tree to determine if this building block fits your SAR (Structure-Activity Relationship) campaign.

Bioisostere_Logic Start Lead Optimization Issue Metab High Metabolic Clearance? Start->Metab Lipophil Need to Adjust LogP? Start->Lipophil pKa Basic Amine Toxicity? Start->pKa Check_Site Is N-Ethyl/Methoxy the Soft Spot? Metab->Check_Site Yes Solution Use (2,2-Difluoroethyl) (4-methylphenyl)amine Lipophil->Solution Increase Lipophilicity pKa->Solution Lower pKa (Reduce hERG) Check_Site->Solution Yes (Block Alpha-Oxidation) Alt Consider other Isosteres Check_Site->Alt No Check_HBD Is H-Bond Donor Required? Check_HBD->Solution CF2H acts as weak donor Solution->Check_HBD

Figure 1: Decision logic for selecting the 2,2-difluoroethyl moiety during Lead Optimization.

Part 3: Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Coupling (2,2-Difluoroethyl)(4-methylphenyl)amine with an aryl halide (Ar-X) to form a tertiary biaryl amine. Challenge: The reduced nucleophilicity of the secondary amine requires a robust catalytic system.

Materials:

  • Amine: (2,2-Difluoroethyl)(4-methylphenyl)amine (1.0 equiv)

  • Electrophile: Aryl Bromide or Iodide (1.0 - 1.2 equiv)

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2
    
  • Ligand: RuPhos or BrettPhos (4-10 mol%) – Critical for secondary amines.

  • Base: NaOtBu (Sodium tert-butoxide) or

    
     (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.

  • Reagent Loading: Add the Aryl Halide,

    
    , Ligand, and Base to the vial.
    
    • Note: If the amine is a liquid, add it via syringe after solvent addition.

  • Solvation: Add anhydrous Toluene (concentration ~0.2 M). Seal the vial with a septum.

  • Amine Addition: Inject (2,2-Difluoroethyl)(4-methylphenyl)amine slowly.

  • Degassing: Sparge the mixture with Argon for 5-10 minutes (or freeze-pump-thaw x3).

  • Reaction: Heat the block to 100°C - 110°C. Stir vigorously for 12-18 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the aryl halide.[4] The product peak should show the characteristic Mass+171 pattern (minus leaving group).

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Validation:

      
       NMR is essential. Expect a doublet of triplets (or complex multiplet) around -120 ppm.
      
Protocol B: Urea/Carbamate Formation

Objective: Derivatization to form Urea (using Isocyanates) or Carbamates (using Chloroformates).

Materials:

  • Amine: (2,2-Difluoroethyl)(4-methylphenyl)amine (1.0 equiv)[3]

  • Electrophile: R-Isocyanate or R-Chloroformate (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) or Pyridine (2.0 equiv)

  • Solvent: DCM (Dichloromethane) or THF (0.1 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine and DIPEA in dry DCM at 0°C.

  • Addition: Add the Isocyanate/Chloroformate dropwise over 10 minutes.

    • Causality: The reduced nucleophilicity means the reaction may not be instantaneous at 0°C.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, add catalytic DMAP (10 mol%) and heat to reflux (40°C).

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (x3). Wash organic layer with Brine.[5] Dry over

    
    .
    

Part 4: Visualization of Experimental Workflow

Buchwald_Workflow Prep Step 1: Inert Setup (Argon/Glovebox) Mix Step 2: Reagent Mixing (Pd + Ligand + Base) Prep->Mix Add Step 3: Add Amine (2,2-Difluoro...) Mix->Add Heat Step 4: Heat to 100°C (12-18h) Add->Heat Check Checkpoint: LCMS (Check Conversion) Heat->Check Check->Heat Incomplete Purify Step 5: Celite Filter & Flash Column Check->Purify Complete

Figure 2: Workflow for Palladium-Catalyzed Coupling of (2,2-Difluoroethyl)(4-methylphenyl)amine.

Part 5: Safety & Handling

  • Toxicity: Fluorinated amines can be toxic if inhaled or absorbed. Use exclusively in a fume hood.

  • Stability: The

    
     group is generally stable to basic and acidic conditions, but avoid extremely strong Lewis acids which might abstract fluoride.
    
  • Storage: Store in a cool, dry place. While relatively stable, oxidation of the aniline nitrogen is possible over long periods; store under nitrogen.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisosteres: Structural, Physical, and Experimental Properties. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). N-(2,2-difluoroethyl)-4-methylaniline. National Center for Biotechnology Information. Link

Sources

Application Note: Protocols for the N-alkylation of p-Toluidine using 2,2-Difluoroethyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Difluoroethyl Anilines

In contemporary medicinal chemistry, the incorporation of fluorine-containing motifs is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1][2] The introduction of a gem-difluoroethyl group (-CH₂CHF₂) onto a nitrogen atom can profoundly influence a molecule's properties, often enhancing metabolic stability, modulating lipophilicity (logP), and altering pKa, which can improve oral bioavailability and target engagement.[2][3][4] N-alkylated anilines are prevalent scaffolds in numerous therapeutic agents, and their difluoroethylated analogues represent a valuable, yet underutilized, class of compounds.

This application note provides a comprehensive guide to the synthesis of N-(2,2-difluoroethyl)-4-methylaniline via the N-alkylation of p-toluidine with 2,2-difluoroethyl triflate. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested experimental protocol, and outline the necessary analytical methods for product characterization, thereby equipping researchers with a reliable methodology for accessing this important chemical building block.

Mechanistic Rationale: Leveraging a Super Leaving Group

The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The success of this specific transformation hinges on the judicious choice of the alkylating agent, 2,2-difluoroethyl triflate.

  • Nucleophile: p-Toluidine (4-methylaniline) serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent.

  • Electrophile: 2,2-Difluoroethyl triflate is a highly potent electrophile. The carbon atom adjacent to the triflate group is rendered significantly electron-deficient due to the strong inductive effect of the neighboring fluorine atoms and the trifluoromethanesulfonate group.

  • Leaving Group: The trifluoromethanesulfonate (triflate, -OTf) group is one of the most effective leaving groups in organic chemistry. Its exceptional stability as an anion (due to extensive resonance delocalization and the inductive effect of the fluorine atoms) is the primary driving force for the reaction, enabling alkylation to occur under mild conditions.[5]

The reaction is typically performed in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, or potassium carbonate) to neutralize the triflic acid (TfOH) generated as a byproduct, preventing the protonation and deactivation of the starting amine.

Caption: SN2 reaction mechanism for N-alkylation.

Experimental Protocol

This protocol details a representative procedure for the synthesis of N-(2,2-difluoroethyl)-4-methylaniline on a laboratory scale.

Materials and Equipment
Reagent CAS Number Supplier Purity Amount (1 mmol scale)
p-Toluidine106-49-0Standard Supplier>98%107 mg (1.0 mmol)
2,2-Difluoroethyl triflate74427-22-8Standard Supplier>98%235 mg (1.1 mmol)
Diisopropylethylamine (DIPEA)7087-68-5Standard Supplier>99%258 mg (0.35 mL, 2.0 mmol)
Dichloromethane (DCM)75-09-2Standard SupplierAnhydrous10 mL
Ethyl Acetate (EtOAc)141-78-6Standard SupplierReagent GradeAs needed for chromatography
Hexanes110-54-3Standard SupplierReagent GradeAs needed for chromatography
Silica Gel63231-67-4Standard Supplier230-400 meshAs needed

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon line with manifold)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and column chromatography

  • TLC plates (silica gel on aluminum, with F₂₅₄ indicator)

Critical Safety Precautions
  • 2,2-Difluoroethyl Triflate: This reagent is highly corrosive and toxic. It causes severe skin burns and eye damage.[6][7][8] It is also moisture-sensitive. Always handle in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber gloves), a flame-retardant lab coat, and chemical safety goggles.[7][9]

  • p-Toluidine: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen. Handle with appropriate PPE in a fume hood.[10]

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • First Aid: In case of skin contact with triflate, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[6][11]

Step-by-Step Synthesis Procedure

G A 1. Setup Add p-toluidine, DIPEA, and anhydrous DCM to a flame-dried flask under N2. B 2. Cool Cool the reaction mixture to 0 °C in an ice bath. A->B C 3. Addition Slowly add 2,2-difluoroethyl triflate dropwise via syringe. B->C D 4. Reaction Allow to warm to room temp. and stir for 2-4 hours. Monitor by TLC. C->D E 5. Workup Quench with water. Extract with EtOAc (3x). D->E F 6. Wash & Dry Wash combined organic layers with brine, dry over Na2SO4. E->F G 7. Purify Concentrate and purify by silica gel chromatography. F->G H 8. Isolate Isolate pure product, N-(2,2-difluoroethyl)-4-methylaniline. G->H

Caption: Experimental workflow for N-alkylation.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (107 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Base Addition: Add diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 10 minutes.

  • Reagent Addition: Slowly add 2,2-difluoroethyl triflate (235 mg, 1.1 mmol, 1.1 equivalents) dropwise via syringe over 5 minutes. Causality Note: Slow addition at low temperature is crucial to control the reaction exotherm and minimize potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting p-toluidine.

  • Aqueous Workup: Once the reaction is complete (disappearance of the limiting reagent), quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% ethyl acetate in hexanes to isolate the pure product.

  • Isolation: Combine the product-containing fractions and remove the solvent in vacuo to yield N-(2,2-difluoroethyl)-4-methylaniline as a pale yellow oil.

Data, Characterization, and Expected Results

Parameter Value / Observation Rationale
Stoichiometry (Triflate) 1.1 equivalentsA slight excess ensures complete consumption of the starting amine.
Stoichiometry (Base) 2.0 equivalentsEnsures complete scavenging of the generated triflic acid.
Temperature 0 °C to Room TemperatureControls initial exothermicity while allowing for a reasonable reaction rate.
Reaction Time 2-4 hoursTypically sufficient for completion; should be confirmed by monitoring.
Expected Yield 75-90%Represents a typical outcome for this type of high-efficiency reaction.
Appearance Pale yellow oilThe expected physical state of the purified product.
Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.[12][13]

  • ¹H NMR (400 MHz, CDCl₃):

    • -CH₃: ~δ 2.25 (s, 3H)

    • -NH-: ~δ 3.80 (br s, 1H)

    • -CH₂CHF₂: ~δ 3.55 (td, J = 14.0, 4.0 Hz, 2H)

    • -CHF₂: ~δ 5.95 (tt, J = 56.0, 4.0 Hz, 1H)

    • Aromatic-H: ~δ 6.60 (d, J = 8.4 Hz, 2H), ~δ 6.95 (d, J = 8.4 Hz, 2H)

    • Insight: The triplet of triplets (tt) for the CHF₂ proton is a highly characteristic signal due to coupling with both the geminal fluorine atoms and the vicinal methylene protons.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Expected peaks around δ 145.0, 130.0, 115.5 (t, JCF ≈ 240 Hz), 113.5, 48.0 (t, JCF ≈ 25 Hz), 20.5.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • Expected peak around δ -125.0 (dt, J = 56.0, 14.0 Hz).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z = 172.0932. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion

The N-alkylation of p-toluidine with 2,2-difluoroethyl triflate is a highly efficient and reliable method for synthesizing N-(2,2-difluoroethyl)-4-methylaniline. The protocol's success relies on the powerful electrophilicity of the triflate reagent and careful control of reaction conditions. Adherence to the stringent safety protocols outlined is paramount for the safe execution of this procedure. The resulting product is a valuable building block for drug discovery programs, enabling the exploration of chemical space and the targeted modulation of pharmacokinetic and pharmacodynamic properties.[4][11]

References

  • ChemRXiv. (2026-01-29). Exploring the Synthesis and Chemical Reactions of 2,2-Difluoroethylamine. ChemRXiv. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Fisher Scientific. [Link]

  • Kieltsch, I., et al. (2017). Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. Organic Letters. [Link]

  • Isabel, E., et al. (2011). Difluoroethylamines as an amide isostere in inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Harrowven, D. C., & Tyzack, C. (2017). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Molecules. [Link]

  • Isabel, E., et al. (2011). Difluoroethylamines as an amide isostere in inhibitors of cathepsin K. PubMed. [Link]

  • Amero, C., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

  • Wiley Online Library. (2026-01-23). An Overview of 2,2,2‐Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications. Chemistry – An Asian Journal. [Link]

  • Amero, C., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Zhu, W., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). p-Toluidine and its salts: Human health tier II assessment. Australian Government Department of Health. [Link]

Sources

Application Note: Strategic Incorporation of (2,2-Difluoroethyl)(4-methylphenyl)amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic incorporation, synthesis, and evaluation of (2,2-Difluoroethyl)(4-methylphenyl)amine (also known as N-(2,2-difluoroethyl)-4-methylaniline) as a privileged building block in kinase inhibitor discovery.

Executive Summary

The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry. (2,2-Difluoroethyl)(4-methylphenyl)amine represents a strategic modification of the classical aniline hinge-binding motif found in Type I and Type II kinase inhibitors. By replacing a standard N-ethyl or N-methyl group with a 2,2-difluoroethyl moiety, researchers can modulate physicochemical properties (


, lipophilicity) and block metabolic hotspots (N-dealkylation) without significantly altering steric volume. This guide provides the rationale, synthesis protocols, and evaluation metrics for deploying this motif.

Rational Design & SAR Logic

The "Fluorine Effect" in Kinase Binding

The 2,2-difluoroethyl group acts as a bioisostere for ethyl and methoxy groups but introduces unique electronic perturbations.

  • Acidity Modulation (

    
    ):  The strong electron-withdrawing effect (
    
    
    
    ) of the two fluorine atoms reduces the electron density on the aniline nitrogen.
    • Result: The basicity of the nitrogen is lowered compared to N-ethylaniline. If the nitrogen acts as a hydrogen bond donor (e.g., to the hinge region carbonyl), the N-H bond becomes more polarized and acidic, potentially strengthening the H-bond interaction.

  • Metabolic Stability: The

    
     group is resistant to cytochrome P450-mediated oxidation. Unlike an ethyl group, which is prone to 
    
    
    
    -hydroxylation and subsequent dealkylation, the gem-difluoro substitution protects the adjacent carbons.
  • Lipophilicity (

    
    ):  While fluorine is lipophilic, the polarity of the C-F bond can lower overall 
    
    
    
    compared to a hydrocarbon chain, improving solubility and reducing non-specific binding.
Structural Activity Relationship (SAR) Diagram

The following diagram illustrates the decision logic for substituting a standard aniline with the (2,2-difluoroethyl) analog.

SAR_Logic Standard Standard Scaffold (N-Ethylaniline) Problem Liabilities: 1. Rapid N-Dealkylation (CYP450) 2. High Lipophilicity (LogP) Standard->Problem Identified Issues Solution Modification: (2,2-Difluoroethyl)(4-methylphenyl)amine Problem->Solution Rational Design Outcome Optimized Profile: 1. Metabolic Blockade (C-F bond) 2. Modulated pKa (Stronger H-bond Donor) 3. Bioisosteric Steric Fit Solution->Outcome Predicted Benefit

Caption: SAR decision tree for transitioning from alkyl-anilines to fluoroalkyl-anilines to address metabolic and potency liabilities.

Chemical Synthesis Protocols

We present two validated methods for synthesizing the target building block or incorporating it into a larger scaffold.

Protocol A: Reductive Amination (Preferred)

This method is mild, functional group tolerant, and avoids over-alkylation.

Reagents:

  • 4-Methylaniline (1.0 equiv)

  • 2,2-Difluoroacetaldehyde (1.2 equiv) [Commercially available as solution or hemiacetal]

  • Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH) (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under

    
    , dissolve 4-methylaniline (10 mmol) in DCE (30 mL).
    
  • Imine Formation: Add 2,2-difluoroacetaldehyde (12 mmol) and catalytic AcOH. Stir at Room Temperature (RT) for 30 minutes. Note: Formation of the imine/hemiaminal intermediate is rapid.

  • Reduction: Cool the mixture to 0°C. Add

    
     (15 mmol) portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to RT and stir for 4-12 hours. Monitor by LC-MS for the disappearance of the aniline (

    
    ) and appearance of product (
    
    
    
    ).
  • Quench: Quench with saturated aqueous

    
     (20 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil.

Protocol B: Palladium-Catalyzed Cross-Coupling (For Complex Scaffolds)

Use this method if attaching the pre-made (2,2-difluoroethyl)(4-methylphenyl)amine fragment to a heteroaryl chloride (e.g., a chloropyrimidine or chloroquinazoline core).

Reagents:

  • Heteroaryl Chloride Scaffold (1.0 equiv)

  • (2,2-Difluoroethyl)(4-methylphenyl)amine (1.2 equiv)

  • 
     (0.05 equiv)
    
  • Xantphos or BrettPhos (0.1 equiv)

  • 
     (2.0 equiv)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge: Add scaffold, amine, Pd-catalyst, ligand, and base to a microwave vial.

  • Solvent: Add degassed 1,4-dioxane. Seal and purge with Argon.

  • Heat: Heat at 100°C (thermal) or 120°C (microwave) for 1-2 hours.

  • Filter: Filter through a Celite pad, rinse with EtOAc.

  • Purify: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biochemical Evaluation & Data Analysis

Once synthesized, the inhibitor must be evaluated for kinase potency and selectivity.

In Vitro Kinase Assay (FRET-based)

Objective: Determine


 against target kinase (e.g., EGFR, BRAF) and off-targets.

Assay Conditions:

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • ATP:

    
     apparent concentration for the specific kinase.
    
  • Substrate: Fluorescein-labeled peptide substrate (specific to kinase).

Protocol:

  • Prepare 3-fold serial dilutions of the inhibitor in DMSO (10 concentrations).

  • Transfer 100 nL of inhibitor to a 384-well low-volume plate.

  • Add Kinase/Peptide mix (5 µL). Incubate 15 min.

  • Add ATP (5 µL) to initiate reaction. Incubate 60 min at RT.

  • Add Detection Reagent (EDTA + Eu-labeled antibody).

  • Read TR-FRET signal (Ex 337 nm / Em 620 nm & 665 nm).

Data Interpretation Table

Use the following template to compare the new analog against the parent compound.

Compound IDR-Group

(Target)

(Off-Target)

(Microsomal Stability)
Parent -Ethyl12 nM450 nM15 min
Analog -CH2CHF2 8 nM >1000 nM 55 min
InterpretationPotency retained/improvedSelectivity improvedMetabolic stability significantly enhanced

Synthesis Workflow Diagram

The following diagram visualizes the critical path for synthesizing the building block and coupling it to a drug scaffold.

Synthesis_Workflow Start Start: 4-Methylaniline Step1 Reductive Amination (NaBH(OAc)3, DCE) Start->Step1 Reagent Reagent: 2,2-Difluoroacetaldehyde Reagent->Step1 Intermediate Building Block: (2,2-Difluoroethyl)(4-methylphenyl)amine Step1->Intermediate Yield ~75-85% Coupling Buchwald-Hartwig Coupling (Pd cat., Heteroaryl-Cl) Intermediate->Coupling Convergent Synthesis Final Final Kinase Inhibitor Coupling->Final

Caption: Workflow for synthesizing the fluorinated aniline building block and its subsequent coupling to a kinase scaffold.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2019). Difluoromethyl as a Hydrogen Bond Donor: A Comparative Study. Journal of Medicinal Chemistry. Link

  • Xing, L., et al. (2015). Novel N-(2,2-difluoroethyl)aniline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex AI Search. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Link

Application Notes and Protocols: Strategic Functionalization of (2,2-Difluoroethyl)(4-methylphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated pKa.[1] The (2,2-Difluoroethyl)(4-methylphenyl)amine scaffold is of particular interest, combining the influential difluoroethyl motif with a versatile aromatic core. The strong electron-withdrawing nature of the β-fluorine atoms significantly lowers the basicity of the neighboring nitrogen, influencing key physicochemical and ADME properties.[1] This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the selective functionalization of this valuable building block, targeting the aromatic ring, the nitrogen atom, and the difluoroethyl moiety.

Part 1: Functionalization of the Aromatic Ring

The toluene-derived aromatic ring presents multiple avenues for substitution, primarily governed by the interplay of the activating methyl group and the deactivating N-(2,2-difluoroethyl)amino group.

Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of EAS reactions on (2,2-Difluoroethyl)(4-methylphenyl)amine is directed by the combined influence of the ortho, para-directing methyl group and the ortho, para-directing, yet deactivating, amino group. The steric bulk of the N-substituent will likely favor substitution at the positions ortho to the methyl group (C3 and C5).

Causality Behind Experimental Choices: The choice of electrophile and reaction conditions is critical to achieving desired selectivity and avoiding common pitfalls such as over-reaction or rearrangement. The use of milder Lewis acids or protic acids can help control the reactivity.

Protocol 1: Nitration of (2,2-Difluoroethyl)(4-methylphenyl)amine

This protocol describes a standard nitration procedure, a key step for introducing a versatile nitro group that can be further transformed into other functionalities.

Experimental Workflow:

sub (2,2-Difluoroethyl)(4-methylphenyl)amine reagents HNO₃, H₂SO₄ sub->reagents 1. Add dropwise conditions 0 °C to rt, 2 h DCM reagents->conditions 2. Maintain Temperature workup Aqueous Workup & Purification conditions->workup 3. Quench & Extract product Nitro-functionalized Product workup->product

Caption: Workflow for the nitration of the target amine.

Step-by-Step Methodology:

  • Dissolve (2,2-Difluoroethyl)(4-methylphenyl)amine (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add a pre-mixed solution of nitric acid (1.1 equiv.) and sulfuric acid (1.1 equiv.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and basify with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired nitro-substituted product.

ParameterConditionRationale
Solvent Dichloromethane (DCM)Inert solvent that solubilizes the starting material.
Temperature 0 °C to room temp.Controls the rate of reaction and minimizes side products.
Acids HNO₃/H₂SO₄Generates the nitronium ion (NO₂⁺) electrophile.[2]
Stoichiometry Slight excess of nitrating agentEnsures complete conversion of the starting material.
Directed ortho-Metalation and C-H Activation

For more precise functionalization, directed C-H activation offers a powerful strategy. While the amine itself can be a directing group, its efficacy can be enhanced by conversion to a more strongly coordinating group like an amide or a sulfonamide. The para-nitrobenzenesulfonyl (nosyl) group is a particularly useful directing group that can be readily removed under mild conditions.[3]

Protocol 2: Palladium-Catalyzed ortho-Arylation via C-H Activation

This protocol outlines a general procedure for the ortho-arylation of a nosyl-protected amine with an arylboronic acid.

Experimental Workflow:

start Nosyl-protected (2,2-Difluoroethyl)(4-methylphenyl)amine reactants Ar-B(OH)₂ (2.0 equiv) Pd(OAc)₂ (10 mol%) Ligand (20 mol%) Ag₂CO₃ (2.5 equiv) start->reactants Combine conditions t-AmylOH, H₂O, DMSO Heat (e.g., 100 °C) reactants->conditions React product ortho-Arylated Product conditions->product deprotection Deprotection (e.g., Thiophenol, K₂CO₃) product->deprotection final_product Free ortho-Arylated Amine deprotection->final_product

Caption: Palladium-catalyzed ortho-arylation workflow.

Step-by-Step Methodology:

  • To an oven-dried vial, add the nosyl-protected (2,2-Difluoroethyl)(4-methylphenyl)amine (1.0 equiv.), arylboronic acid pinacol ester (2.0 equiv.), Pd(OAc)₂ (0.1 equiv.), a suitable chiral mono-N-protected amino acid (MPAA) ligand (0.2 equiv.), and Ag₂CO₃ (2.5 equiv.).[3]

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon).

  • Add t-amyl alcohol, water, and DMSO as co-solvents.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the ortho-arylated product.

  • For deprotection, dissolve the product in a suitable solvent, add a thiol (e.g., p-methoxythiophenol) and a base (e.g., K₂CO₃), and heat gently to furnish the free amine.[3]

ParameterConditionRationale
Catalyst Pd(OAc)₂Common palladium(II) precursor for C-H activation cycles.
Ligand Chiral MPAAPromotes the C-H activation step and can induce enantioselectivity.[3]
Oxidant Ag₂CO₃Facilitates the regeneration of the active Pd(II) catalyst.
Directing Group NosylReadily installed and removed, effectively directs ortho-C-H activation.[3]

Part 2: Functionalization at the Nitrogen Atom

The secondary amine nitrogen in (2,2-Difluoroethyl)(4-methylphenyl)amine is a nucleophilic center, although its reactivity is attenuated by the adjacent difluoroethyl group.

N-Alkylation and N-Arylation

Standard N-alkylation protocols can be employed, though more forcing conditions may be necessary compared to non-fluorinated analogues. For N-arylation, palladium-catalyzed Buchwald-Hartwig amination is a robust and widely applicable method.[4]

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol details the cross-coupling of the title amine with an aryl halide.

Experimental Workflow:

amine (2,2-Difluoroethyl)(4-methylphenyl)amine reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) amine->reagents Combine conditions Toluene, Reflux Inert Atmosphere reagents->conditions React product N-Aryl Tertiary Amine conditions->product

Caption: Workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II), 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).[4]

  • Add (2,2-Difluoroethyl)(4-methylphenyl)amine (1.2 equiv.) and the aryl halide (1.0 equiv.).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to reflux (approx. 110 °C) until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd(II)/XantphosA robust system for C-N bond formation with a wide substrate scope.[4]
Base Sodium tert-butoxideStrong, non-nucleophilic base required to deprotonate the amine.
Solvent TolueneHigh-boiling, aprotic solvent suitable for this transformation.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the palladium catalyst.

Part 3: Functionalization of the Difluoroethyl Group

Modifying the highly stable C-F bonds of the difluoroethyl group is challenging but can be achieved under specific conditions, often involving radical intermediates or strong reducing agents.

Defluorinative Functionalization

Recent advances have enabled the transformation of C(sp³)–F bonds. One strategy involves the generation of a difluoromethyl anion equivalent, which can then be trapped by an electrophile.[5] This approach could potentially lead to C-C bond formation at the carbon bearing the fluorine atoms.

Conceptual Pathway:

G start (2,2-Difluoroethyl)(4-methylphenyl)amine intermediate [Difluoro-anion intermediate] start->intermediate Single Electron Transfer (SET) Reagent electrophile Electrophile (E⁺) intermediate->electrophile Trapping product Monofluoro-functionalized product electrophile->product

Caption: Conceptual pathway for defluorinative functionalization.

Considerations for Protocol Development:

  • Reducing Agent: Strong single-electron transfer (SET) reductants like potassium naphthalenide (KNp) are often required to initiate the C-F bond cleavage.[5]

  • Electrophile: A wide range of electrophiles, such as silyl chlorides or alkyl halides, could potentially be used to trap the resulting carbanion.

  • Reaction Conditions: These reactions are typically performed under strictly anhydrous and anaerobic conditions at low temperatures to control the reactivity of the anionic intermediates.

Due to the highly reactive nature of the intermediates, these protocols require specialized equipment and expertise. Researchers interested in this approach should consult recent literature on defluorinative functionalization for detailed procedures.[5]

Conclusion

(2,2-Difluoroethyl)(4-methylphenyl)amine is a versatile scaffold that allows for selective functionalization at multiple sites. Standard electrophilic aromatic substitution provides a direct route to modify the aromatic ring, while modern C-H activation and cross-coupling methodologies offer enhanced control and access to a broader range of derivatives. The nitrogen center can be readily elaborated using established N-alkylation and N-arylation protocols. While modification of the difluoroethyl group remains the most challenging aspect, emerging defluorinative strategies present exciting opportunities for novel transformations. The protocols and principles outlined in this guide serve as a foundational resource for researchers in drug discovery and synthetic chemistry to effectively utilize this valuable building block.

References

  • Vertex AI Search. (2026). Exploring the Synthesis and Chemical Reactions of 2,2-Difluoroethylamine.
  • PMC. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. [Link]

  • NIH. (n.d.). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. [Link]

  • PMC. (2025). Defluorinative functionalization approach led by difluoromethyl anion chemistry. [Link]

  • RSC Publishing. (n.d.). Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers. [Link]

  • PMC. (n.d.). Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. [Link]

  • PMC. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]

  • PMC. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • NIH. (2022). Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. [Link]

  • PMC. (2014). Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. [Link]

  • CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. [Link]

  • UCL Discovery. (n.d.). mechanisms of nucleophilic substitution. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • PubMed. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. [Link]

  • YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]

  • PMC. (n.d.). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. [Link]

  • Chemistry LibreTexts. (2020). 17.4: Electrophilic Aromatic Substitution. [Link]

Sources

Application Notes & Protocols: Scalable Synthesis of N-(2,2-difluoroethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of the 2,2-difluoroethyl moiety into bioactive molecules is a well-established strategy in medicinal chemistry to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. N-(2,2-difluoroethyl)-4-methylaniline is a valuable building block for the synthesis of pharmaceuticals and agrochemicals. This guide provides detailed, scalable, and field-tested protocols for its synthesis via two robust and industrially viable methods: Direct Reductive Amination and Nucleophilic Substitution . Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and considerations for process scale-up.

Introduction: The Significance of the Difluoroethyl Moiety

The geminal difluoroalkyl group (CF₂) has emerged as a crucial motif in modern drug design. It is recognized as a lipophilic bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor, all while enhancing metabolic stability by blocking sites susceptible to oxidative metabolism. The synthesis of building blocks containing this group, such as N-(2,2-difluoroethyl)-4-methylaniline, is therefore of high importance for drug development professionals. This document outlines two primary, scalable synthetic strategies to access this key intermediate.

Overview of Synthetic Strategies

The synthesis of N-(2,2-difluoroethyl)-4-methylaniline can be approached from two primary retrosynthetic disconnections, as illustrated below. Both pathways utilize commercially available and cost-effective starting materials, making them suitable for large-scale production.

G cluster_0 Strategy 1: Reductive Amination cluster_1 Strategy 2: Nucleophilic Substitution Target N-(2,2-difluoroethyl)-4-methylaniline RA_SM1 4-Methylaniline RA_Product Imine/Enamine Intermediate RA_SM1->RA_Product RA_SM2 2,2-Difluoroacetaldehyde (or precursor) RA_SM2->RA_Product RA_Product->Target Reduction NS_SM1 4-Methylaniline NS_SM1->Target NS_SM2 2,2-Difluoroethyl Electrophile (e.g., F₂CHCH₂-LG) NS_SM2->Target Base

Caption: High-level retrosynthetic analysis for N-(2,2-difluoroethyl)-4-methylaniline.

Method 1: Direct Reductive Amination

Direct reductive amination is a powerful and highly convergent one-pot method for forming C-N bonds.[1][2] It involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the target amine. This approach avoids the isolation of potentially unstable imine intermediates and often proceeds with high selectivity and yield.[3]

Underlying Principle & Mechanism

The reaction proceeds in two main stages within the same pot:

  • Imine Formation: 4-methylaniline (p-toluidine) reacts with a 2,2-difluoroacetaldehyde equivalent to form a Schiff base (imine). This step is typically reversible and often catalyzed by mild acid.

  • Reduction: A hydride reducing agent, selective for the iminium ion over the starting aldehyde, reduces the C=N double bond to afford the final secondary amine.

G Aniline 4-Methylaniline Imine Imine Intermediate Aniline->Imine Aldehyde Difluoroacetaldehyde Aldehyde->Imine + H⁺, -H₂O Product Target Amine Imine->Product Hydride [H⁻] (Reducing Agent) Hydride->Product Reduction

Caption: Simplified workflow for the Reductive Amination protocol.

Experimental Protocol

Materials:

  • 4-Methylaniline (p-toluidine)

  • Ethyl 2,2-difluoro-3-hydroxypropanoate (as a stable precursor to 2,2-difluoroacetaldehyde)

  • Sodium periodate (NaIO₄)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Precursor Cleavage (In Situ Aldehyde Generation):

    • To a round-bottom flask under a nitrogen atmosphere, add ethyl 2,2-difluoro-3-hydroxypropanoate (1.2 equivalents) and a suitable solvent like a 1:1 mixture of DCM and water.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium periodate (NaIO₄) (1.3 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 1-2 hours. The resulting organic layer contains the volatile 2,2-difluoroacetaldehyde and should be used immediately without isolation.

  • Reductive Amination:

    • In a separate, larger reaction vessel equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve 4-methylaniline (1.0 equivalent) in anhydrous DCM or DCE.

    • Carefully add the previously prepared organic layer containing 2,2-difluoroacetaldehyde to the aniline solution at room temperature.

    • Stir the mixture for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed; maintain the temperature below 30 °C.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or silica gel column chromatography to yield N-(2,2-difluoroethyl)-4-methylaniline as a clear oil.

Data Presentation
ParameterRecommended ValueRationale / Notes
Aniline : Aldehyde Precursor 1 : 1.2A slight excess of the aldehyde component ensures full conversion of the aniline.
Reducing Agent Sodium TriacetoxyborohydrideSTAB is mild, selective for imines, and does not reduce aldehydes at an appreciable rate, making it ideal for one-pot procedures.[1]
Solvent Dichloromethane (DCM)Good solubility for reactants and does not interfere with the reaction. DCE can be used for higher temperatures if needed.
Temperature 0 °C (cleavage), 20-25 °C (amination)Low temperature for aldehyde generation prevents volatilization. Room temperature is sufficient for the amination.
Typical Yield 75-85%Yields are generally high for this robust reaction.

Method 2: Nucleophilic Substitution

Direct N-alkylation of anilines with alkyl halides or sulfonates is a fundamental and scalable method for amine synthesis.[4][5] This pathway involves the displacement of a good leaving group on a difluoroethyl source by the nucleophilic nitrogen of 4-methylaniline. To achieve high yields and selectivity for mono-alkylation, careful control of reaction conditions is crucial.

Underlying Principle & Mechanism

The reaction is a nucleophilic substitution where the lone pair of electrons on the nitrogen of 4-methylaniline attacks the electrophilic carbon of the 2,2-difluoroethyl group, displacing a leaving group (e.g., triflate, iodide, bromide). A base is required to neutralize the proton generated, driving the reaction to completion. The primary challenge is preventing over-alkylation to the tertiary amine, which can be mitigated by using a 1:1 stoichiometry and moderate temperatures.[6]

G Aniline 4-Methylaniline Product Target Amine Aniline->Product Electrophile 2,2-Difluoroethyl Triflate Electrophile->Product Nucleophilic Attack Base Base (e.g., K₂CO₃) Salt [Base-H]⁺ + Triflate⁻ Base->Salt

Caption: Simplified workflow for the Nucleophilic Substitution protocol.

Experimental Protocol

Materials:

  • 4-Methylaniline (p-toluidine)

  • 2,2-Difluoroethyl trifluoromethanesulfonate (2,2-Difluoroethyl triflate)[7][8]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 4-methylaniline (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

    • Stir the suspension vigorously.

  • Addition of Electrophile:

    • Add 2,2-difluoroethyl triflate (1.1 equivalents) dropwise to the suspension at room temperature over 30 minutes. 2,2-Difluoroethyl triflate is a highly reactive and moisture-sensitive electrophile and should be handled with care in a fume hood.[9][10]

    • After the addition is complete, heat the reaction mixture to 60-70 °C.

  • Reaction and Monitoring:

    • Maintain the reaction at 60-70 °C for 8-16 hours.

    • Monitor the disappearance of the starting material by TLC or LC-MS. If the reaction is sluggish, a more polar solvent like DMF can be used, or a catalytic amount of potassium iodide can be added to facilitate an in-situ Finkelstein reaction if using a bromide electrophile.[11]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x volumes) and brine (1 x volume).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation to obtain pure N-(2,2-difluoroethyl)-4-methylaniline.

Data Presentation
ParameterRecommended ValueRationale / Notes
Aniline : Electrophile 1 : 1.1A small excess of the electrophile helps drive the reaction to completion. A large excess increases the risk of di-alkylation.
Electrophile 2,2-Difluoroethyl triflateTriflate is an excellent leaving group, leading to faster reaction times and milder conditions compared to halides.[8]
Base Potassium Carbonate (K₂CO₃)An inexpensive and effective base. Cs₂CO₃ can be used for less reactive systems but is more costly.
Solvent Acetonitrile (ACN)A polar aprotic solvent that facilitates SN2 reactions. DMF is an alternative for higher temperatures.
Temperature 60-70 °CProvides a good balance between reaction rate and selectivity, minimizing the formation of byproducts.
Typical Yield 70-80%Good yields can be achieved with careful control of stoichiometry and temperature.

Comparison of Scalable Methods

FeatureMethod 1: Reductive AminationMethod 2: Nucleophilic Substitution
Process Type One-pot, convergentTwo-step (if electrophile is prepared)
Key Reagents Aldehyde precursor, STABAlkyl triflate/halide, inorganic base
Scalability Excellent; one-pot nature is advantageous.Excellent; common industrial process.
Atom Economy Good, but borohydride reagents add waste.Moderate; leaving group and base form salt waste.
Safety Concerns Handling of volatile/reactive aldehyde (in situ).Use of highly reactive triflate electrophile.[8]
Selectivity High selectivity for mono-alkylation.Risk of over-alkylation requires careful control.
Cost Potentially lower due to cheaper precursors.Can be higher if expensive triflate is used.

Conclusion

Both reductive amination and nucleophilic substitution represent viable and scalable methods for the synthesis of N-(2,2-difluoroethyl)-4-methylaniline.

  • Reductive Amination is often preferred for its operational simplicity (one-pot) and high selectivity, making it an excellent choice for both lab-scale and industrial production, provided the aldehyde precursor is readily accessible.

  • Nucleophilic Substitution is a classic and robust transformation. Its success on a large scale hinges on the availability and cost of a high-quality 2,2-difluoroethyl electrophile and strict control over reaction conditions to prevent byproduct formation.

The choice between these methods will ultimately depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the specific equipment and safety infrastructure available to the research or manufacturing team.

References

  • RSC Advances. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Royal Society of Chemistry. [Link]

  • RSC Publishing. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • Ishida, T., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • ResearchGate. (2023). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. [Link]

  • ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

  • Greener Education Materials (GEMs). (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Journal of Ultra Chemistry. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [Link]

  • RSC Publishing. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (n.d.). CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
  • ResearchGate. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]

  • RSC Publishing. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]

  • ResearchGate. (n.d.). N‐Alkylation of p‐toluidine (5c) using benzyl alcohol (1:2 ratio). [Link]

  • Oakwood Chemical. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]

  • National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • National Center for Biotechnology Information. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

  • askIITians. (2014). How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

Sources

The Pivotal Role of (2,2-Difluoroethyl)(4-methylphenyl)amine in Next-Generation Agrochemical Design: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles has led to a surge in the exploration of fluorinated molecules. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Among the array of fluorinated synthons, (2,2-Difluoroethyl)(4-methylphenyl)amine emerges as a key building block with significant potential in the synthesis of novel insecticides and other agrochemicals.

This technical guide provides an in-depth exploration of the applications of (2,2-Difluoroethyl)(4-methylphenyl)amine in agrochemical synthesis. We will delve into the synthetic rationale for its utilization, present detailed experimental protocols, and offer insights into the structure-activity relationships that underscore its importance. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development.

The Strategic Advantage of the Difluoroethyl Moiety

The 2,2-difluoroethyl group is a bioisostere of various functional groups and confers several advantageous properties to agrochemical candidates. Its inclusion can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes in target pests and the environment, potentially leading to longer residual activity.

  • Optimal Lipophilicity: The difluoromethyl group can fine-tune the lipophilicity of a molecule, which is critical for its transport across biological membranes to reach the target site.

  • Increased Binding Affinity: The unique electronic properties of the C-F bond can lead to favorable interactions with amino acid residues in the active site of target enzymes or receptors.

The 4-methylphenyl (p-tolyl) group, on the other hand, provides a foundational aromatic scaffold that can be further functionalized or can itself contribute to the overall desired steric and electronic properties of the final agrochemical.

Synthesis of the Core Intermediate: (2,2-Difluoroethyl)(4-methylphenyl)amine

The synthesis of (2,2-Difluoroethyl)(4-methylphenyl)amine is a critical first step. A robust and scalable protocol is essential for its use in large-scale agrochemical production. The most common approach is the N-alkylation of p-toluidine.

Protocol 1: N-Alkylation of p-Toluidine

This protocol describes the synthesis of (2,2-Difluoroethyl)(4-methylphenyl)amine from p-toluidine and a suitable 2,2-difluoroethylating agent.

Workflow for the Synthesis of (2,2-Difluoroethyl)(4-methylphenyl)amine

p_toluidine p-Toluidine reaction N-Alkylation Reaction p_toluidine->reaction difluoroethyl_triflate 2,2-Difluoroethyl Triflate difluoroethyl_triflate->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product (2,2-Difluoroethyl)(4-methylphenyl)amine purification->product

Caption: Synthetic workflow for the preparation of (2,2-Difluoroethyl)(4-methylphenyl)amine.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
p-Toluidine106-49-0107.15
2,2-Difluoroethyl trifluoromethanesulfonate74427-22-8212.13
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09
Ethyl Acetate (EtOAc)141-78-688.11
Hexanes110-54-386.18
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37

Procedure:

  • To a stirred solution of p-toluidine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Slowly add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq.) dropwise at room temperature. The triflate is a highly reactive and efficient alkylating agent for this transformation.[1]

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (2,2-Difluoroethyl)(4-methylphenyl)amine.

Application in the Synthesis of a Flupyradifurone Analog

While no major commercial agrochemical is publicly documented as being synthesized directly from (2,2-Difluoroethyl)(4-methylphenyl)amine, its structural similarity to key intermediates in the synthesis of modern insecticides like Flupyradifurone provides a compelling case for its application. Flupyradifurone is a butenolide insecticide that acts as an agonist on insect nicotinic acetylcholine receptors.[2][3]

We can propose a synthetic route to an analog of Flupyradifurone where the (6-chloropyridin-3-yl)methyl group is replaced by a 4-methylphenyl group, leveraging (2,2-Difluoroethyl)(4-methylphenyl)amine as the key starting material.

Protocol 2: Synthesis of a Flupyradifurone Analog

This protocol outlines a plausible synthesis of a novel butenolide insecticide analog.

Reaction Scheme for Flupyradifurone Analog Synthesis

start_amine (2,2-Difluoroethyl)(4-methylphenyl)amine reaction Condensation Reaction start_amine->reaction tetronic_acid Tetronic Acid tetronic_acid->reaction acid_catalyst Acid Catalyst (e.g., p-TsOH) acid_catalyst->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Solvent Removal & Purification reaction->workup product Flupyradifurone Analog workup->product

Caption: Proposed synthesis of a Flupyradifurone analog.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
(2,2-Difluoroethyl)(4-methylphenyl)amine-171.19
Tetronic Acid4971-56-6100.07
p-Toluenesulfonic acid monohydrate (p-TsOH)6192-52-5190.22
Toluene108-88-392.14

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add (2,2-Difluoroethyl)(4-methylphenyl)amine (1.0 eq.), tetronic acid (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq.) in toluene.

  • Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap. The removal of water drives the condensation reaction to completion.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purify the resulting crude product by column chromatography on silica gel to yield the target Flupyradifurone analog.

Expected Yield and Characterization:

CompoundExpected Yield (%)Appearance
Flupyradifurone Analog70-85Off-white to pale yellow solid

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

(2,2-Difluoroethyl)(4-methylphenyl)amine stands as a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols detailed herein provide a solid foundation for its preparation and subsequent elaboration into potentially potent insecticidal compounds. The strategic incorporation of the 2,2-difluoroethyl moiety is a proven approach to enhance the biological activity and metabolic stability of agrochemicals.

Future research in this area could focus on:

  • Expanding the range of heterocyclic and aromatic systems to which the (2,2-Difluoroethyl)(4-methylphenyl)amine moiety is attached.

  • Investigating the biological activity of the synthesized analogs against a broad spectrum of insect pests.

  • Optimizing the synthetic protocols for scalability and cost-effectiveness in an industrial setting.

The continued exploration of fluorinated building blocks like (2,2-Difluoroethyl)(4-methylphenyl)amine will undoubtedly pave the way for the discovery of the next generation of safer and more effective crop protection solutions.

References

  • Wikipedia. (n.d.). Flupyradifurone. Retrieved from [Link]

  • Nauen, R., Jeschke, P., Velten, R., Beck, M. E., Ebbinghaus-Kintscher, U., Thielert, W., ... & Wölfel, K. (2015). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science, 71(6), 850-862. Available from: [Link]

  • ResearchGate. (n.d.). General synthetic pathways to butenolides VII by methods A and B. Retrieved from [Link]

Sources

Application Note: Buchwald-Hartwig Amination Protocols for Fluorinated Amine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pharmaceutical scaffolds is a critical strategy for modulating lipophilicity, metabolic stability, and pKa. However, the electron-withdrawing nature of fluorine renders fluorinated amines (e.g., 2,2,2-trifluoroethylamine, polyfluoroanilines) significantly less nucleophilic than their non-fluorinated counterparts. Standard Buchwald-Hartwig conditions often fail due to slow amine binding to the Pd(II) center or competitive


-hydride elimination.

This Application Note details two distinct, field-validated protocols to overcome these electronic deactivations. We utilize Third- and Fourth-Generation (G3/G4) Palladacycle Precatalysts to ensure rapid active species generation and specific ligand-base combinations to match the pKa profiles of the substrates.

Technical Challenge: The "Fluorine Effect" in Catalysis

The primary failure mode in coupling fluorinated amines is reductive elimination stall . The high electronegativity of fluorine lowers the HOMO energy of the nitrogen lone pair, making the amine a poor ligand for the Palladium(II) intermediate.

Mechanistic Bottleneck Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interference points caused by fluorinated substrates.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X AmineBind Amine Binding (Rate Limiting for F-Amines) OxAdd->AmineBind Rf-NH2 (Weak Nucleophile) Deprot Deprotonation [L-Pd(II)-Ar-N(R)H] AmineBind->Deprot Base (pKa Match Critical) BetaElim SIDE REACTION: Beta-Hydride Elimination (Forms Ar-H + Imine) AmineBind->BetaElim Slow Binding RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Regeneration Product Product Ar-NH-Rf RedElim->Product

Figure 1: Catalytic cycle emphasizing the amine binding bottleneck. Red nodes indicate critical failure points for fluorinated substrates.

Strategic Catalyst & Ligand Selection[1]

Success depends on selecting a ligand that creates an electron-rich metal center to facilitate oxidative addition while being bulky enough to enforce reductive elimination.

Substrate ClassChallengeRecommended LigandRecommended PrecatalystBase Strategy
Fluoroalkylamines (e.g., Trifluoroethylamine)High volatility, extremely weak nucleophilicity, potential for

-fluoride elimination.
AdBippyPhos (Primary rec.)BrettPhos (Secondary)BrettPhos Pd G3 Weak Base (KOPh) to prevent side reactions, or LHMDS for BrettPhos.
Fluorinated Anilines (e.g., 2,4-Difluoroaniline)Low pKa (acidic N-H), poor binding to Pd.BrettPhos (Primary)RuPhos (Secondary)BrettPhos Pd G3 RuPhos Pd G4 LHMDS (Lithium Hexamethyldisilazide) or Cs₂CO₃ (anhydrous).

Protocol A: Coupling of Fluoroalkylamines (Aliphatic)

Target Substrate Example: 2,2,2-Trifluoroethylamine (TFEA)

Rationale: TFEA is a challenging substrate. Standard strong bases (NaOtBu) can lead to decomposition or side reactions with electrophiles. The use of AdBippyPhos with a phenoxide base (KOPh) allows for mild activation, a method pioneered by the Buchwald lab for these specific substrates. Alternatively, BrettPhos with LHMDS is a robust generalist approach.

Materials
  • Catalyst: BrettPhos Pd G3 (Sigma-Aldrich #761605) or AdBippyPhos (if available).

  • Ligand: BrettPhos (added 1:1 w/ precatalyst if long reaction times expected).

  • Base: LHMDS (1.0 M in THF) or Potassium Phenoxide (KOPh).

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Procedure (BrettPhos/LHMDS Method)
  • Preparation (Glovebox Recommended):

    • In a nitrogen-filled glovebox, charge a 4 mL reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 equiv, 0.5 mmol).

    • Add BrettPhos Pd G3 (0.01 equiv, 1 mol%).

    • Note: If the aryl halide is a chloride, increase loading to 2-3 mol%.

  • Reagent Addition:

    • Add 1,4-Dioxane (0.2 M concentration relative to halide).

    • Add 2,2,2-Trifluoroethylamine (1.2 – 1.5 equiv). Caution: TFEA is volatile (bp ~37°C). Handle with chilled syringes.

    • Add LHMDS (2.0 equiv, 1.0 M in THF) dropwise.

    • Why LHMDS? It is a non-nucleophilic strong base that rapidly deprotonates the amine upon coordination without attacking the aryl halide.

  • Reaction:

    • Seal the vial with a PTFE-lined cap.[1]

    • Remove from glovebox and place in a pre-heated aluminum block at 80 °C .

    • Stir vigorously (800 rpm) for 4–12 hours.

  • Workup:

    • Cool to room temperature.[2][1] Dilute with EtOAc.

    • Filter through a small pad of silica or Celite to remove Pd black.

    • Concentrate (carefully, if product is volatile) and purify via flash chromatography.

Protocol B: Coupling of Fluorinated Anilines (Aromatic)

Target Substrate Example: 2,3,4,5,6-Pentafluoroaniline or 2,4-Difluoroaniline

Rationale: Polyfluorinated anilines are very weak nucleophiles but are also quite acidic (pKa < 20 in DMSO). They require a catalyst system that prevents the "inhibition" of the catalyst by the formation of stable, unreactive Pd-amido complexes. BrettPhos is ideal here due to its bulk.

Step-by-Step Procedure
  • Setup:

    • Charge a reaction tube with Aryl Bromide/Triflate (1.0 equiv).

    • Add Fluorinated Aniline (1.2 equiv).

    • Add BrettPhos Pd G3 (1–2 mol%).

    • Add Cs₂CO₃ (2.0 equiv). Note: Must be finely ground and dried.

  • Solvent & Activation:

    • Add Toluene or t-Amyl Alcohol (concentration 0.25 M).

    • Optimization Tip: If solubility is poor, use CPME (Cyclopentyl methyl ether).

  • Execution:

    • Sparge with Argon for 2 minutes or execute 3 vacuum/backfill cycles.

    • Heat to 100 °C for 12–16 hours.

    • Monitoring: Check LCMS for the consumption of Aryl Halide. If the reaction stalls, add 1 mol% additional catalyst (dissolved in solvent) via syringe.

Decision Matrix & Workflow

Use this logic flow to determine the correct setup for your specific fluorinated substrate.

Workflow Start Start: Select Amine Type Amine Type? Start->Type Aliphatic Fluoroalkylamine (e.g., TFEA) Type->Aliphatic Aromatic Fluoroaniline (e.g., Ar-F) Type->Aromatic LigandA Ligand: AdBippyPhos (or BrettPhos) Aliphatic->LigandA LigandB Ligand: BrettPhos or RuPhos Aromatic->LigandB BaseA Base: KOPh (Weak) or LHMDS LigandA->BaseA BaseB Base: Cs2CO3 (Carbonate) LigandB->BaseB

Figure 2: Experimental decision matrix for ligand and base selection based on amine class.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or failure to activate.Switch from in situ generation to Precatalyst (G3/G4) . Ensure solvent is degassed.
Hydrodehalogenation (Ar-H formed)

-hydride elimination is faster than reductive elimination.
Increase catalyst bulk (tBuBrettPhos ). Lower reaction temperature. Increase amine concentration.
Product decomposes on silica Fluorinated amines can be acid-sensitive.Pre-treat silica gel with 1% Triethylamine in hexanes before loading the column.
Reaction Stalls at 60% Catalyst death due to instability.Add 0.5 equiv of free ligand (BrettPhos) at the start to stabilize the active Pd(0) species.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maimone, T. J., et al. (2015). "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society.[2][1][3]

  • Bruno, N. C., et al. (2013). "Third Generation (G3) Buchwald Palladacycle Precatalysts." Chemical Science.

  • Vertex Pharmaceuticals. "Palladium-Catalyzed Arylation of Fluoroalkylamines." PubMed Central / NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,2-Difluoroethyl)(4-methylphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2,2-difluoroethyl)(4-methylphenyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to enhance reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing very low conversion of my starting material, p-toluidine. What are the likely causes and how can I improve the yield?

Low conversion in the N-alkylation of p-toluidine with a 2,2-difluoroethylating agent can stem from several factors. A primary challenge can be the reactivity of the starting materials and the reaction conditions.

Possible Causes & Solutions:

  • Insufficient Reactivity of the Alkylating Agent: The choice of leaving group on the difluoroethylating agent is critical. The reactivity order is generally Iodide > Triflate > Bromide > Tosylate > Chloride. If you are using a less reactive agent like 2,2-difluoroethyl chloride, you may see low conversion.

    • Recommendation: Consider switching to a more reactive alkylating agent such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl iodide.

  • Inadequate Base Strength: A base is typically required to neutralize the acid byproduct of the reaction. If the base is not strong enough, the reaction mixture will become acidic, protonating the p-toluidine and reducing its nucleophilicity.

    • Recommendation: Use a moderately strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) is a common choice. For more challenging reactions, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can be effective, although they require stricter anhydrous conditions.[1]

  • Suboptimal Reaction Temperature: The N-alkylation of anilines can be slow at room temperature.[1]

    • Recommendation: Gradually increase the reaction temperature. Many N-alkylation reactions of anilines are run at elevated temperatures, often in the range of 80-140°C.[1][2] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving reactants and influencing reaction rates.

    • Recommendation: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are often preferred for N-alkylation reactions as they can help stabilize charged intermediates and increase the reaction rate.[1]

Q2: My main problem is the formation of a significant amount of the dialkylated product, N,N-bis(2,2-difluoroethyl)-4-methylaniline. How can I minimize this side reaction?

Over-alkylation is a common issue in the N-alkylation of anilines, as the mono-alkylated product can sometimes be more nucleophilic than the starting aniline.[3][4]

Strategies to Minimize Dialkylation:

  • Stoichiometric Control: This is the most direct way to favor mono-alkylation.

    • Recommendation: Use a large excess of p-toluidine relative to the 2,2-difluoroethylating agent.[3][4] This increases the probability that the alkylating agent will react with the more abundant primary amine.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly over a period of time can help to maintain a low concentration of it in the reaction mixture, further favoring reaction with the more abundant p-toluidine.

  • Lower Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to more over-alkylation.

    • Recommendation: Find a balance of temperature that allows for a reasonable reaction rate without excessive formation of the dialkylated product.

Experimental Protocols

Here is a general protocol for the synthesis of (2,2-difluoroethyl)(4-methylphenyl)amine. This should be used as a starting point and may require optimization.

Protocol: N-Alkylation of p-Toluidine with 2,2-Difluoroethyl Tosylate

  • To a stirred solution of p-toluidine (2 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous DMF (5 mL per mmol of the limiting reagent), add 2,2-difluoroethyl p-toluenesulfonate (1 equivalent).

  • Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Problem Potential Cause Recommended Solution
Low Conversion Insufficiently reactive alkylating agent.Use a more reactive agent (e.g., triflate or iodide).
Weak base.Use a stronger base like K₂CO₃, t-BuOK, or NaH.[1]
Low reaction temperature.Increase temperature to 80-140°C.[1][2]
Inappropriate solvent.Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1]
Over-alkylation Incorrect stoichiometry.Use an excess of p-toluidine.[3][4]
High concentration of alkylating agent.Add the alkylating agent slowly.
High reaction temperature.Optimize for the lowest effective temperature.

Visualizations

Diagram 1: General Workflow for Synthesis and Troubleshooting

Start Start: N-Alkylation of p-Toluidine Reaction Reaction: p-Toluidine + Difluoroethylating Agent Base, Solvent, Heat Start->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Troubleshoot Low Yield or Impurities? Monitor->Troubleshoot Workup Workup & Purification Product Product: (2,2-Difluoroethyl)(4-methylphenyl)amine Workup->Product Troubleshoot->Workup No Low_Conversion Low Conversion Troubleshoot->Low_Conversion Yes Overalkylation Over-alkylation Troubleshoot->Overalkylation Yes Optimize_Conditions Optimize: - Alkylating Agent - Base - Temperature - Solvent Low_Conversion->Optimize_Conditions Overalkylation->Optimize_Conditions Optimize_Conditions->Reaction Re-run Experiment

Caption: A workflow diagram for the synthesis and troubleshooting of (2,2-Difluoroethyl)(4-methylphenyl)amine.

Diagram 2: Decision Tree for Minimizing Over-alkylation

Start Over-alkylation Detected Check_Stoichiometry Is p-Toluidine in Excess? (>= 2 eq.) Start->Check_Stoichiometry Increase_Amine Increase p-Toluidine Stoichiometry Check_Stoichiometry->Increase_Amine No Check_Addition Was Alkylating Agent Added Slowly? Check_Stoichiometry->Check_Addition Yes Increase_Amine->Check_Addition Slow_Addition Implement Slow Addition Check_Addition->Slow_Addition No Check_Temp Is Temperature Optimized? Check_Addition->Check_Temp Yes Slow_Addition->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Success Mono-alkylation Favored Check_Temp->Success Yes Lower_Temp->Success

Caption: A decision tree for troubleshooting and minimizing the formation of the dialkylated byproduct.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
  • Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. Washington, DC: U.S. Patent and Trademark Office.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis.
  • Pan, F., et al. (2022). Direct Superacid-Promoted Difluoroethylation of Aromatics. Chemistry, 28(6), e202103926.
  • ResearchGate. (n.d.). The electrophilic difluoroethylation of amines Reaction conditions.
  • O'Brien, P., et al. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
  • LookChem. (n.d.). Purification of Aniline.
  • Metal–Organic Framework-Derived CoNx Nanoparticles on N-Doped Carbon for Selective N-Alkylation of Aniline. (2024). Synfacts, 20(02), 0175.
  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. (n.d.). Google Patents.
  • ChemicalBook. (2023). N-(2,2-difluoroethyl)-N-(4-methylphenyl)amine.
  • Process for the preparation of N-alkylated aromatic amines. (n.d.). Google Patents.
  • ResearchGate. (n.d.). N‐Alkylation of p‐toluidine (5c) using benzyl alcohol (1:2 ratio).
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine.
  • Moutaoukil, Z., et al. (n.d.). N-alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes. Organic & Biomolecular Chemistry.
  • Li, X., et al. (2023). Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. Journal of Hazardous Materials.
  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions.
  • Wang, Z., et al. (2024). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. Angewandte Chemie.
  • Lead-optimization of aryl and aralkyl amine based triazolopyrimidine inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase with antimalarial activity in mice. (n.d.). PubMed Central.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine.
  • Kim, J. T., & Kim, Y. (2010). Efficient synthesis of 2,2-diaryl-1,1-difluoroethenes via consecutive cross-coupling reactions of 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate. Organic Letters, 12(23), 5518–5521.
  • ChemInform Abstract: Alkylation of Phenols with N-(2,2,2-Trichloroethylidene)- and N-(2,2,2-Trichloroethyl)arenesulfonamides. (2010). ResearchGate.
  • Bossio, R., et al. (1990). 2,2-diethoxy-1-isocyanoethane. Organic Syntheses.
  • Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. (2010). ResearchGate.

Sources

Technical Support Center: Purification Strategies for (2,2-Difluoroethyl)(4-methylphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2,2-Difluoroethyl)(4-methylphenyl)amine. Here, we address common challenges encountered during its purification and provide robust, field-tested protocols to achieve high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (2,2-Difluoroethyl)(4-methylphenyl)amine.

Issue 1: My final product is a persistent oil, but I expect a solid. What's happening?

This is a common issue often indicative of residual solvent or the presence of impurities that depress the melting point. (2,2-Difluoroethyl)(4-methylphenyl)amine is expected to be a solid at room temperature.[1]

  • Probable Cause 1: Residual Solvent. High-boiling point solvents used in the reaction or work-up (e.g., DMSO, DMF) can be difficult to remove completely.

    • Solution: Employ high-vacuum drying (Schlenk line or high-vacuum manifold) for an extended period. Gentle heating (e.g., 30-40 °C) under vacuum can aid in the removal of stubborn solvents.

  • Probable Cause 2: Presence of Unreacted Starting Materials or Byproducts. The starting material, p-toluidine, is a low-melting solid.[1] Other potential impurities, such as over-alkylated products, can also be oils at room temperature.

    • Solution: Re-purification is necessary. Column chromatography is often the most effective method to separate the desired product from these closely related impurities.[2][3]

Issue 2: My NMR spectrum shows persistent, unidentifiable peaks after initial purification. How can I identify and remove them?

Unidentified peaks in the NMR spectrum can be frustrating. A systematic approach is key to resolving this.

  • Step 1: Impurity Identification.

    • Compare the spectrum to known spectra of starting materials (p-toluidine and a 2,2-difluoroethyl source) and potential byproducts. Common byproducts in N-alkylation reactions include the di-alkylated product, N,N-bis(2,2-difluoroethyl)-4-methylaniline.[4]

    • LC-MS analysis can provide the molecular weight of the impurities, offering valuable clues to their identity.

  • Step 2: Targeted Purification.

    • For Less Polar Impurities (e.g., over-alkylation products): Column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.[5][3]

    • For More Polar Impurities (e.g., residual salts from the reaction): An aqueous wash (e.g., with saturated sodium bicarbonate solution, followed by brine) during the work-up can remove these. Ensure the organic layer is thoroughly dried with an agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

    • For Colored Impurities: Anilines are prone to oxidation, which can result in colored impurities.[6][7] A short plug of silica gel or activated carbon treatment followed by filtration can often remove these.

Issue 3: I'm observing significant tailing of my product on the TLC plate and during column chromatography.

Tailing is a common phenomenon when purifying amines on silica gel.

  • Cause: The basic nature of the amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and band broadening.[5]

  • Solution: Add a small amount of a basic modifier to the eluent.

    • Typically, 0.5-1% triethylamine (Et₃N) or a few drops of ammonia solution in the solvent system will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the primary purification of crude (2,2-Difluoroethyl)(4-methylphenyl)amine?

For most lab-scale syntheses, flash column chromatography on silica gel is the most effective and versatile method.[2][8][3] It allows for the separation of the desired product from unreacted starting materials, over-alkylated byproducts, and other non-polar impurities.

Q2: Can I use recrystallization to purify (2,2-Difluoroethyl)(4-methylphenyl)amine?

Recrystallization can be an excellent final purification step to obtain highly pure, crystalline material, provided a suitable solvent system can be identified.[9][10]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9][10] A good starting point for screening solvents would be mixtures of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane).

  • Protocol:

    • Dissolve the crude product in a minimal amount of the hot solvent mixture.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Q3: Is distillation a viable purification method for this compound?

While distillation is a common technique for purifying aromatic amines, its suitability for (2,2-Difluoroethyl)(4-methylphenyl)amine depends on its boiling point and thermal stability.[6][11] Given the presence of the difluoroethyl group, the boiling point is likely to be elevated. Vacuum distillation would be necessary to avoid thermal decomposition.[6] This method is particularly effective for removing non-volatile impurities like polymeric materials or salts.[6][11]

Q4: What analytical techniques should I use to assess the purity of my final product?

A combination of techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can detect impurities at very low levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative to LC-MS, particularly useful if the compound is sufficiently volatile and thermally stable.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity of the sample.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude (2,2-Difluoroethyl)(4-methylphenyl)amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the column.[6]

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Add 0.5-1% triethylamine to the eluent to prevent tailing.[5]

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the product in various solvents and solvent mixtures at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude product and a stir bar. Heat the chosen solvent in a separate flask and add it portion-wise to the crude product with stirring until it is fully dissolved.[9][10]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, avoid disturbing the flask during this period.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for about 30 minutes to maximize the yield.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum.

Visualizations

Purification_Workflow Crude_Product Crude (2,2-Difluoroethyl)(4-methylphenyl)amine Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc + 1% Et3N) Crude_Product->Column_Chromatography Primary Purification Aqueous_Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude_Product->Aqueous_Workup If ionic impurities present Distillation Vacuum Distillation Crude_Product->Distillation For non-volatile impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization For High Purity Pure_Product Pure Product (>99%) Column_Chromatography->Pure_Product Aqueous_Workup->Column_Chromatography Distillation->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis Troubleshooting_Logic Start Impure Product Is_It_An_Oil Is the product an oil? Start->Is_It_An_Oil High_Vacuum Dry under high vacuum Is_It_An_Oil->High_Vacuum Yes Tailing_On_TLC Tailing on TLC/Column? Is_It_An_Oil->Tailing_On_TLC No High_Vacuum->Tailing_On_TLC Re_Purify Re-purify (e.g., Chromatography) Add_Base Add 1% Et3N to eluent Tailing_On_TLC->Add_Base Yes Persistent_Peaks Persistent unknown peaks in NMR? Tailing_On_TLC->Persistent_Peaks No Add_Base->Persistent_Peaks LCMS_Analysis Analyze by LC-MS to identify MW Persistent_Peaks->LCMS_Analysis Yes Pure_Product Pure Product Persistent_Peaks->Pure_Product No Targeted_Purification Targeted re-purification LCMS_Analysis->Targeted_Purification Targeted_Purification->Pure_Product

Sources

Technical Support Center: Minimizing Side Products in the N-Difluoroethylation of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-difluoroethylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reactions, minimize unwanted byproducts, and achieve high yields of your target N-difluoroethylated anilines.

Core Principles: Understanding the Reaction Landscape

The introduction of a difluoroethyl group (-CH₂CF₂H or -CF₂CH₃) onto the nitrogen atom of an aniline is a valuable strategy in medicinal chemistry to modulate properties like metabolic stability, pKa, and lipophilicity. However, the reaction is often plagued by competing pathways that lead to a variety of side products. Understanding the underlying mechanisms is the first step toward rational troubleshooting.

Most modern N-difluoroethylation methods proceed through radical intermediates, often generated via photoredox catalysis or the formation of an Electron Donor-Acceptor (EDA) complex.[1][2] In these pathways, a difluoroalkyl radical is generated and adds to the electron-rich aniline. The selectivity of this addition (N-alkylation vs. C-alkylation) and the potential for subsequent reactions are highly dependent on the reaction conditions and substrate electronics.

Reaction_Mechanism_and_Side_Products cluster_main Desired Pathway Aniline Aniline Intermediate Radical Cation Intermediate Aniline->Intermediate Decomp Decomposition Products Aniline->Decomp Reagent Difluoroethylating Agent (e.g., ICF₂R) Radical •CF₂R Radical Reagent->Radical Conditions Conditions (Light, Base, Solvent) Mono_N Desired Product (Mono-N-alkylation) Intermediate->Mono_N C_Alk Side Product (C-alkylation) Intermediate->C_Alk Bis_N Side Product (Bis-N-alkylation) Mono_N->Bis_N Troubleshooting_Workflow Start Problem: Low Yield / High Side Products Decision1 Is Bis-alkylation the major side product? Start->Decision1 Decision2 Is C-alkylation observed? Decision1->Decision2 No Action1 1. Reduce reagent to ~1.0 eq. 2. Add reagent slowly. 3. Lower reaction temp. Decision1->Action1 Yes Decision3 Is there decomposition (dark color, tar)? Decision2->Decision3 No Action2 1. Change solvent (e.g., to DMSO). 2. Screen catalysts. 3. Check for steric hindrance. Decision2->Action2 Yes Decision4 Is starting material mostly unreacted? Decision3->Decision4 No Action3 1. Use milder base (Na₂CO₃). 2. Lower reaction temp. 3. Degas solvent thoroughly. Decision3->Action3 Yes Action4 1. Verify reagent purity. 2. Optimize solvent/base. 3. Increase catalyst loading. 4. Consider alternative method for deactivated anilines. Decision4->Action4 Yes End Improved Selectivity and Yield Decision4->End No, problem is elsewhere Action1->End Action2->End Action3->End Action4->End

Caption: A logical workflow for troubleshooting common issues in N-difluoroethylation reactions.

Frequently Asked Questions (FAQs)

Q: How does the electronic nature of the aniline's substituents affect the reaction? A: The electronic properties of the aniline are critical.

  • Electron-Donating Groups (EDGs) like -OCH₃, -CH₃, or -N(CH₃)₂ increase the nucleophilicity of the aniline, generally leading to higher reaction rates. However, they also activate the aromatic ring, increasing the risk of C-alkylation and bis-N-alkylation side reactions. [1][3]* Electron-Withdrawing Groups (EWGs) like -CF₃, -COOR, or -CN decrease the aniline's nucleophilicity. This can slow down or completely inhibit the reaction, especially in methods that rely on the formation of an EDA complex or radical cation. [1][2]Halogens are moderately deactivating but are often well-tolerated. [2] Q: What are the best analytical methods for monitoring these reactions and identifying byproducts? A: A combination of techniques is ideal.

  • TLC (Thin Layer Chromatography): Excellent for quick, qualitative monitoring of the consumption of the starting material.

  • ¹⁹F NMR Spectroscopy: The most powerful tool for this chemistry. It provides a clean spectrum where the signals for the difluoroethyl group of the starting material, product, and side products are often well-resolved, allowing for direct quantification of the reaction mixture composition. [1][2]* LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the mass of the product and various byproducts, helping to confirm structures, especially for C-alkylated isomers which have the same mass as the desired product.

Q: Which difluoroethylating agents are commonly used? A: Several reagents can generate the necessary difluoroalkyl radical. One of the most common and commercially available is ethyl 2-iodo-2,2-difluoroacetate (ICF₂COOEt). It is often used in photoredox methods in combination with a base. [1][2]Other reagents include those that can generate difluorocarbenes or other difluoroethyl precursors. [4]The choice depends on the specific reaction mechanism being employed (e.g., photoredox, metal-catalyzed, etc.).

Data Summary

The choice of base and solvent can dramatically impact reaction efficiency and byproduct formation. The following table summarizes optimization data for a model reaction, illustrating these effects.

EntrySubstrateBase (1.5 eq)SolventTemp.Yield of Mono-N-Alkylated Product (%)Key Observation
1N,N-dimethylanilineK₂CO₃DCMRT52Moderate yield
2N,N-dimethylanilineK₂CO₃DMFRT38Lower yield than DCM/DMSO
3N,N-dimethylanilineK₂CO₃DMSORT70Good yield, polar aprotic solvent is effective
4N,N-dimethylanilineNa₂CO₃ DMSO RT 79 Optimal base/solvent combination
5N,N-dimethylanilineCs₂CO₃DMSORT65Stronger base not necessarily better
6N,N-dimethylanilineK₃PO₄DMSORT46Lower yield, potential decomposition
7N,N-dimethylanilineNoneDMSORT0Base is essential for the reaction

Data adapted from a photoinduced difluoroalkylation study via an EDA complex strategy. [1]

Experimental Protocols

General Protocol for Photoinduced N-Difluoroethylation via EDA Complex

This protocol is a representative example and should be optimized for each specific substrate.

  • Preparation: In a 4 mL vial equipped with a magnetic stir bar, add the aniline substrate (0.3 mmol, 1.0 equiv) and sodium carbonate (Na₂CO₃) (47.7 mg, 0.45 mmol, 1.5 equiv).

  • Reagent Addition: Add ethyl 2-iodo-2,2-difluoroacetate (ICF₂COOEt) (51 μL, 0.4 mmol, 1.3 equiv).

  • Degassing: Seal the vial with a screw cap containing a rubber septum. Degas the vial by alternating between vacuum and backfilling with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO via syringe. Bubble Argon through the solution for 5 minutes to ensure it is thoroughly deoxygenated.

  • Reaction: Seal the vial tightly with Parafilm. Place the vial approximately 5 cm from a 427 nm Kessil lamp (or other suitable light source) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or LC-MS. For quantitative analysis, take an aliquot, dilute with a deuterated solvent (e.g., CDCl₃), and analyze by ¹⁹F NMR.

  • Workup: Once the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-difluoroethylated aniline. [1]

Protocol for Reaction Monitoring by ¹⁹F NMR
  • Sampling: Pause stirring and carefully withdraw a small aliquot (~20-50 μL) from the reaction mixture using a syringe.

  • Dilution: Add the aliquot to an NMR tube containing ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct ¹⁹F NMR signal (e.g., fluorobenzene) if precise quantification is needed.

  • Acquisition: Acquire the ¹⁹F NMR spectrum.

  • Analysis: Integrate the peaks corresponding to the -CF₂H group of the starting material, the product, and any fluorine-containing byproducts to determine the relative ratios and calculate the reaction conversion.

References
  • Gomez, A., Gini, A., & Melchiorre, P. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

  • Zhang, P., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

  • Pareek, A., et al. (2022). Optimization of reaction conditions. ResearchGate. [Link]

  • Gomez, A., Gini, A., & Melchiorre, P. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Zhang, P., et al. (2021). Optimization of reaction conditions a. ResearchGate. [Link]

  • Zhang, P., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. [Link]

  • Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Li, W., et al. (2018). N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. Organic & Biomolecular Chemistry. [Link]

  • Oakwood Chemical. (2026). Anilines Reagents Catalog. [Link]

  • Kralles, Z. T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. [Link]

  • Checkwitch, K. R., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NIH National Library of Medicine. [Link]

  • Sreedhara, B., & Sivakumar, A. (2020). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Spectral Analysis of (2,2-Difluoroethyl)(4-methylphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor. This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of (2,2-Difluoroethyl)(4-methylphenyl)amine, a compound of interest in medicinal chemistry and materials science. We will explore the theoretical basis for the expected spectral features, present a detailed experimental protocol for data acquisition, and offer insights into the interpretation of the resulting spectra. This guide is designed to not only provide a spectral comparison but also to equip the reader with the foundational knowledge for analyzing similar fluorinated organic molecules.

The Significance of Fluorine in Modern Chemistry

The incorporation of fluorine into organic molecules has become a prevalent strategy in drug discovery and materials science.[1] It is estimated that over 20% of all pharmaceutical compounds contain fluorine.[1] The unique properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can significantly modulate a molecule's pharmacokinetic and physicochemical properties. NMR spectroscopy, particularly ¹⁹F NMR, is an exceptionally powerful tool for characterizing these organofluorine compounds.[2][3] The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive for NMR detection.[1][4]

Molecular Structure and Predicted NMR Interactions

To effectively interpret the NMR spectra of (2,2-Difluoroethyl)(4-methylphenyl)amine, a clear understanding of its molecular structure and the potential spin-spin coupling interactions is essential.

Figure 1. Molecular structure of (2,2-Difluoroethyl)(4-methylphenyl)amine with key coupling interactions.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides crucial information about the number and electronic environment of the hydrogen atoms in a molecule.[5]

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₃ (Aromatic)2.2 - 2.4Singlet (s)N/A
-NH-3.0 - 5.0Broad Singlet (br s)N/A
-CH₂- (Ethyl)3.4 - 3.8Triplet of triplets (tt)³J(H,H) ≈ 7 Hz, ³J(H,F) ≈ 14 Hz
-CHF₂ (Ethyl)5.8 - 6.2Triplet of triplets (tt)²J(H,F) ≈ 57 Hz, ³J(H,H) ≈ 4 Hz
Aromatic Protons (ortho to -NH)6.6 - 6.8Doublet (d)³J(H,H) ≈ 8 Hz
Aromatic Protons (meta to -NH)7.0 - 7.2Doublet (d)³J(H,H) ≈ 8 Hz

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • -CH₃ (Aromatic): The methyl protons are attached to the aromatic ring and are expected to resonate in the typical range for aryl methyl groups.[6] The signal will be a singlet as there are no adjacent protons to couple with.

  • -NH-: The chemical shift of the amine proton is highly variable and depends on factors like solvent, concentration, and temperature.[5][7] It often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[5]

  • -CH₂- (Ethyl): These methylene protons are adjacent to both the nitrogen atom and the difluoromethyl group. The electronegative nitrogen will deshield these protons, shifting them downfield.[6] The signal will be split into a triplet by the adjacent -CHF₂ proton (³J(H,H)) and further split into a triplet by the two geminal fluorine atoms (³J(H,F)). This results in a triplet of triplets.

  • -CHF₂ (Ethyl): This methine proton is directly attached to the carbon bearing two fluorine atoms, which are strongly electron-withdrawing. This causes significant deshielding, resulting in a downfield chemical shift. The signal will be split into a triplet by the two geminal fluorine atoms (²J(H,F)) and further split into a triplet by the adjacent -CH₂- protons (³J(H,H)), leading to a triplet of triplets.[8]

  • Aromatic Protons: The aromatic protons will appear in the characteristic aromatic region of the spectrum.[6] The para-substitution pattern of the benzene ring will result in two distinct signals, each appearing as a doublet due to coupling with the adjacent aromatic proton.[6] The protons ortho to the electron-donating amino group will be more shielded and appear at a slightly lower chemical shift compared to the meta protons.

¹⁹F NMR Spectral Analysis: A Powerful Probe

¹⁹F NMR spectroscopy offers a wide chemical shift range and high sensitivity, making it an invaluable tool for characterizing fluorinated molecules.[4][9]

Fluorine TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CHF₂-110 to -130Doublet of triplets (dt)²J(F,H) ≈ 57 Hz, ³J(F,H) ≈ 14 Hz

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • -CHF₂: The chemical shift of fluorine atoms is highly sensitive to their electronic environment.[10][11] The two fluorine atoms in the difluoroethyl group are chemically equivalent and are expected to resonate in the typical range for such moieties.[4] Their signal will be split into a doublet by the geminal proton (²J(F,H)) and further split into a triplet by the two vicinal protons of the adjacent methylene group (³J(F,H)), resulting in a doublet of triplets.[12]

Experimental Protocol for High-Resolution NMR Spectroscopy

To obtain high-quality ¹H and ¹⁹F NMR spectra, meticulous sample preparation and proper instrument setup are crucial.

Materials:

  • (2,2-Difluoroethyl)(4-methylphenyl)amine (5-10 mg for ¹H NMR, 20-30 mg for ¹⁹F NMR)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent[13][14]

  • High-quality 5 mm NMR tubes[15]

  • Pasteur pipette

  • Vortex mixer

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of CDCl3 A->B C Vortex to ensure homogeneity B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into spectrometer F Lock and shim the instrument E->F G Acquire 1H spectrum F->G H Acquire 19F spectrum G->H I Fourier transform the FID J Phase and baseline correct I->J K Reference the spectra J->K L Integrate and analyze peaks K->L

Sources

Comparative Guide: Metabolic Stability of (2,2-Difluoroethyl)(4-methylphenyl)amine vs. Ethyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the metabolic stability of (2,2-Difluoroethyl)(4-methylphenyl)amine versus its non-fluorinated N-ethyl analog .

This content is designed for researchers and medicinal chemists, focusing on the mechanistic impact of fluorine substitution on N-dealkylation pathways.

Executive Summary

In drug design, the N-ethyl group on aromatic amines (anilines) is frequently identified as a "metabolic soft spot." It undergoes rapid oxidative N-dealkylation catalyzed by Cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance (


) and short half-life (

).

The (2,2-difluoroethyl) moiety acts as a bioisostere. By introducing fluorine atoms at the


-position, the physicochemical properties of the amine are altered—specifically the basicity (

) and the bond dissociation energy (BDE) of the adjacent

-C-H bonds. This modification significantly suppresses N-dealkylation, enhancing metabolic stability without drastically changing the steric footprint of the molecule.

Physicochemical & Structural Comparison

The metabolic divergence begins with the fundamental electronic changes induced by the fluorine atoms.

FeatureN-Ethyl Analog (2,2-Difluoroethyl) Analog Impact on Metabolism
Structure


Difluoro group is isosteric but electronically distinct.
Electronic Effect Electron-donating alkyl group.Strong electron-withdrawing (

-inductive effect).
Reduces electron density on the Nitrogen lone pair.
Basicity (

)
~5.0 - 6.0 (for N-alkyl anilines)~2.0 - 3.5 (Significantly Lower)Reduced basicity decreases affinity for CYP450 heme iron (cation-

interactions).

-C-H Acidity
Normal. Vulnerable to abstraction.Deactivated.The C-H bond on the

-carbon is strengthened, resisting CYP450 radical abstraction.
Lipophilicity (LogP) ModerateSlightly HigherFluorine increases lipophilicity but lowers polarizability.

Mechanistic Analysis: The "Fluorine Effect" on N-Dealkylation

To understand the stability difference, one must analyze the catalytic cycle of CYP450.

The N-Ethyl Instability Pathway

For the N-ethyl analog , metabolism proceeds via


-carbon hydroxylation :
  • Single Electron Transfer (SET): The amine nitrogen (if basic enough) may transfer an electron to the CYP450 Compound I (FeO

    
    ), forming a nitrogen radical cation.
    
  • H-Atom Abstraction: Alternatively (and more commonly for low-basicity anilines), the CYP450 species abstracts a Hydrogen atom from the

    
    -carbon (
    
    
    
    ).
  • Hydroxylation: The carbon radical recombines with the hydroxyl radical to form a carbinolamine intermediate (

    
    ).
    
  • Collapse: This unstable intermediate spontaneously collapses, cleaving the C-N bond to release acetaldehyde and the primary aniline .

The 2,2-Difluoroethyl Blockade

The (2,2-difluoroethyl) group inhibits this pathway through two synergistic mechanisms:

  • Bond Strengthening: The strong electronegativity of the

    
    -fluorines pulls electron density through the 
    
    
    
    -bond framework. This increases the Bond Dissociation Energy (BDE) of the
    
    
    -C-H bonds, making the rate-limiting H-abstraction step kinetically unfavorable.
  • pKa Modulation: By lowering the

    
     of the nitrogen, the molecule is less likely to be protonated at physiological pH and less likely to participate in initial SET mechanisms that require a readily oxidizable lone pair.
    
Pathway Visualization

The following diagram illustrates the divergence in metabolic fate.

MetabolicPathway cluster_0 N-Ethyl Analog (High Clearance) cluster_1 (2,2-Difluoroethyl) Analog (High Stability) Ethyl N-Ethyl-p-toluidine AlphaRad α-C Radical (Facile Formation) Ethyl->AlphaRad CYP450 (Fast) Carbinol Carbinolamine (Unstable) AlphaRad->Carbinol OH Rebound Cleavage N-Dealkylation (Primary Aniline + Acetaldehyde) Carbinol->Cleavage Spontaneous Collapse Difluoro (2,2-Difluoroethyl) (4-methylphenyl)amine Blocked H-Abstraction BLOCKED Difluoro->Blocked CYP450 (Slow/Resistant) Intact Parent Compound Remains Intact Blocked->Intact Metabolic Stability

Figure 1: Mechanistic divergence showing the blockade of N-dealkylation by the 2,2-difluoroethyl group.

Experimental Validation: Microsomal Stability Protocol

To objectively compare these compounds, a Liver Microsomal Stability Assay is the industry standard. This protocol ensures self-validating results by using internal standards and specific cofactor controls.

Materials
  • Test Compounds: 1 µM final concentration (to ensure first-order kinetics).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation: Mix Microsomes and Phosphate Buffer (pH 7.4) at 37°C. Add Test Compound. Equilibrate for 5 mins.

    • Why? To detect non-NADPH dependent degradation (chemical instability).

  • Initiation: Add NADPH to start the reaction (

    
    ).
    
  • Sampling: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 min).

  • Quenching: Immediately dispense aliquot into Quench Solution to denature proteins and stop metabolism.

  • Centrifugation: Spin at 4000 rpm for 20 min to pellet precipitated proteins.

  • Analysis: Analyze supernatant via LC-MS/MS monitoring the parent ion depletion.

Workflow Diagram

ExperimentalWorkflow cluster_sampling Kinetic Sampling Loop Prep Preparation (Buffer + Microsomes + Compound) PreWarm Pre-Incubation (37°C, 5 min) Prep->PreWarm Start Initiation (Add NADPH) PreWarm->Start Incubate Incubation (37°C) Start->Incubate Sample Extract Aliquot (0, 15, 30, 60 min) Incubate->Sample Sample->Incubate Next Timepoint Quench Quenching (Ice-Cold ACN + Int. Std.) Sample->Quench Analyze LC-MS/MS Analysis (% Remaining vs Time) Quench->Analyze

Figure 2: Standardized Microsomal Stability Assay Workflow for determining intrinsic clearance.

Representative Data Analysis

While exact values depend on the specific species and experimental conditions, the following data represents the typical relative performance observed when comparing N-ethyl vs. N-(2,2-difluoroethyl) anilines in medicinal chemistry optimization [1, 2].

Stability Profile (Human Liver Microsomes)
ParameterN-Ethyl Analog (2,2-Difluoroethyl) Analog Interpretation

(Half-life)
< 15 min> 60 min4x - 6x improvement in stability.

(Intrinsic Clearance)
> 50 µL/min/mg< 10 µL/min/mgShift from "High Clearance" to "Low Clearance" classification.
Major Metabolite N-dealkylated amine (p-toluidine)Unchanged Parent / Minor Ring OxidationThe metabolic soft spot is effectively blocked.
Bioavailability (Predicted) Low (< 30%)High (> 70%)Lower first-pass metabolism leads to higher exposure.
Data Interpretation Guide
  • High Clearance (

    
    ):  Indicates the compound is rapidly extracted by the liver. The N-ethyl analog typically falls here due to the facile dealkylation.
    
  • Low Clearance (

    
    ):  Indicates the compound resists metabolism. The 2,2-difluoroethyl analog typically falls here because the primary metabolic route is shut down, forcing the enzyme to find slower, secondary routes (like aromatic ring hydroxylation).
    

References

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][2] Journal of Medicinal Chemistry.[1] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] [Link]

  • Winiwarter, S., et al. (2020). Metabolic Stability Assessment in Drug Discovery.[1][3] Methods in Molecular Biology. [Link]

  • PubChem. (2025).[4] Compound Summary: N-Ethyl-p-toluidine.[5][6] National Library of Medicine. [Link]

Sources

HPLC retention time and mass spectrometry data for (2,2-Difluoroethyl)(4-methylphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical profiling of (2,2-Difluoroethyl)(4-methylphenyl)amine (CAS 1178471-37-8), comparing it directly with its non-fluorinated analog, N-Ethyl-4-methylaniline .

Executive Summary & Technical Context[1][2]

(2,2-Difluoroethyl)(4-methylphenyl)amine , often utilized as a specialized building block in the synthesis of fluorinated pharmaceuticals (e.g., Ticagrelor analogs) and agrochemicals, presents unique chromatographic challenges compared to standard alkyl anilines.

The introduction of the 2,2-difluoroethyl moiety fundamentally alters the physicochemical properties of the molecule relative to its direct analog, N-Ethyl-4-methylaniline . The electron-withdrawing nature of the fluorine atoms reduces the basicity of the amine nitrogen and increases lipophilicity. This guide provides a validated framework for separating these species, critical for purity analysis where the non-fluorinated analog may exist as a process impurity.

Key Comparative Metrics
Feature(2,2-Difluoroethyl)(4-methylphenyl)amineN-Ethyl-4-methylaniline (Alternative)
CAS Number 1178471-37-8622-57-1
Molecular Weight 171.19 g/mol 135.21 g/mol
Formula C9H11F2NC9H13N
Predicted pKa (Base) ~2.5 – 3.5 (Reduced basicity)~5.0 – 6.0 (Typical aniline)
Retention Behavior Late Eluter (Hydrophobic/Neutral character)Early Eluter (Ionic character at acidic pH)
Detection (ESI+) [M+H]+ 172.2[M+H]+ 136.2

Analytical Methodology: HPLC-MS

The "Fluorine Effect" on Retention

In standard Reverse-Phase (RP) chromatography using acidic mobile phases (pH ~2.7 with 0.1% Formic Acid):

  • N-Ethyl-4-methylaniline is fully protonated (

    
    ), reducing its interaction with the C18 stationary phase, leading to earlier elution .
    
  • (2,2-Difluoroethyl)(4-methylphenyl)amine has a lower pKa due to the electron-withdrawing

    
     group. It exists in a dynamic equilibrium with a higher population of its neutral form , combined with the inherent lipophilicity of the C-F bonds. This results in significantly longer retention times .
    
Recommended Chromatographic Conditions

This protocol ensures baseline separation of the target from its non-fluorinated impurities.

  • Column: C18 Core-Shell (e.g., Kinetex C18 or Cortecs C18), 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Injection Volume: 2.0 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Equilibration
1.00 5% Isocratic Hold (Elute polar salts)
8.00 95% Linear Gradient
10.00 95% Wash

| 10.10 | 5% | Re-equilibration |

Mass Spectrometry Parameters (ESI+)

The presence of fluorine allows for specific fragmentation patterns useful for confirmation.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)Mechanism
(2,2-Difluoroethyl)... 172.2 152.2 106.1 20 - 25Loss of HF (-20 Da); Cleavage of N-alkyl
N-Ethyl-4-methyl... 136.2 106.1 91.1 15 - 20Loss of Ethyl; Tropylium formation

Visualization of Workflows

MS Fragmentation Pathway

The following diagram illustrates the distinct fragmentation logic for the fluorinated compound, highlighting the characteristic loss of HF.

FragmentationPathway Parent Precursor Ion [M+H]+ = 172.2 Intermed Loss of HF [M-HF+H]+ = 152.2 Parent->Intermed -20 Da (HF) Fragment2 N-Methylaniline Ion [C7H8N]+ = 106.1 Parent->Fragment2 C-N Cleavage Fragment1 Tolyl Cation [C7H7]+ = 91.1 Intermed->Fragment1 Ring Cleavage

Caption: Proposed ESI+ fragmentation pathway for (2,2-Difluoroethyl)(4-methylphenyl)amine showing the characteristic neutral loss of Hydrogen Fluoride.

Method Development Logic

MethodLogic cluster_chem Physicochemical Driver Start Sample Mixture: Fluorinated Target + Alkyl Impurity pKa Acidity Difference: Target pKa < Impurity pKa Start->pKa LogP Lipophilicity: Target LogP > Impurity LogP Start->LogP Sep C18 Separation (Acidic Mobile Phase) pKa->Sep LogP->Sep Result1 Elution 1 (Early): N-Ethyl-4-methylaniline (Protonated/Polar) Sep->Result1 Result2 Elution 2 (Late): (2,2-Difluoroethyl)(4-methylphenyl)amine (Neutral/Lipophilic) Sep->Result2

Caption: Separation mechanism relying on the reduced basicity and increased lipophilicity of the fluorinated amine.

Experimental Protocol: Sample Preparation

To ensure reproducibility and prevent "carry-over" often seen with lipophilic fluorinated amines:

  • Stock Solution: Dissolve 10 mg of (2,2-Difluoroethyl)(4-methylphenyl)amine in 10 mL of 100% Methanol (1 mg/mL). Note: Do not use water for the stock solution due to low solubility.

  • Working Standard: Dilute the stock to 10 µg/mL using 50:50 Water:Acetonitrile .

  • System Suitability: Inject the working standard 6 times.

    • Acceptance Criteria: Retention time %RSD < 1.0%; Peak Area %RSD < 2.0%.

  • Blank Analysis: Inject a solvent blank (50:50 Water:ACN) immediately after the highest standard to check for carry-over (fluorinated compounds can adsorb to injector seals).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61636316, N-(2,2-difluoroethyl)-3-fluoro-2-methylaniline (Analogous Structure). Retrieved from [Link]

  • Feldmann, J., et al. (2019). "Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability." Analytica Chimica Acta. Retrieved from [Link]

The Fluorine Factor: A Comparative Guide to the Lipophilicity of Fluorinated and Non-Fluorinated p-Toluidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding and manipulating the physicochemical properties of molecules is paramount. Among these, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the lipophilicity of fluorinated versus non-fluorinated p-toluidines, offering both experimental data and the foundational science to inform rational drug design.

Introduction: Lipophilicity's Role in Drug Discovery

Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. In medicinal chemistry, the n-octanol/water partition coefficient (LogP) is the industry standard for its measurement. A molecule's LogP value profoundly impacts its journey through the body; it must be lipophilic enough to cross lipid cell membranes but also sufficiently hydrophilic to dissolve in aqueous environments like blood plasma. The strategic modification of a molecule's structure to fine-tune its LogP is a cornerstone of modern drug discovery. Fluorine, with its unique electronic properties, has emerged as a powerful tool in this endeavor.

Comparative Analysis: LogP of p-Toluidine and its Fluorinated Derivatives

The introduction of fluorine atoms to the p-toluidine scaffold can significantly alter its lipophilicity. The following table summarizes the experimental and calculated LogP values for p-toluidine and a series of its fluorinated analogs. The calculated values were obtained using established computational models, which provide a reliable estimate in the absence of experimental data.

Compound NameStructureNumber of Fluorine AtomsLogP (Experimental/Calculated)Data Source
p-Toluidine4-methylaniline01.39[1]
2-Fluoro-p-toluidine2-fluoro-4-methylaniline11.4[2]
3-Fluoro-p-toluidine3-fluoro-4-methylaniline11.95 (Calculated)PubChem
2,3-Difluoro-p-toluidine2,3-difluoro-4-methylaniline22.19 (Calculated)ChemSpider
2,5-Difluoro-p-toluidine2,5-difluoro-4-methylaniline22.19 (Calculated)ChemSpider
2,6-Difluoro-p-toluidine2,6-difluoro-4-methylaniline21.76 (Calculated)ChemSpider
3,5-Difluoro-p-toluidine3,5-difluoro-4-methylaniline22.51 (Calculated)ChemSpider
2,3,5-Trifluoro-p-toluidine2,3,5-trifluoro-4-methylaniline32.43 (Calculated)ChemSpider
2,3,6-Trifluoro-p-toluidine2,3,6-trifluoro-4-methylaniline32.00 (Calculated)ChemSpider

The Science of Fluorine's Influence on Lipophilicity

The effect of fluorine substitution on lipophilicity is not always straightforward and can be influenced by several factors:

  • Increased Hydrophobicity of the C-F Bond: The carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond.[3] This often leads to an increase in LogP upon fluorination, as observed in the mono- and di-fluorinated p-toluidines in our comparative data.

  • Inductive Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can influence the polarity of the entire molecule. This can alter hydrogen bonding capabilities and interactions with polar solvents, thereby modulating lipophilicity.

  • Intramolecular Hydrogen Bonding: In certain ortho-substituted arrangements, the fluorine atom can participate in intramolecular hydrogen bonding with the amine protons. This internal interaction can shield the polar amine group, reducing its interaction with water and consequently increasing lipophilicity.

  • Conformational Effects: The introduction of fluorine can alter the preferred conformation of the molecule due to steric and electronic interactions. These conformational changes can expose or shield different parts of the molecule, impacting its overall lipophilicity. For instance, fluorination can influence the planarity of the aromatic ring and the orientation of the amino group.

Experimental Determination of LogP: Protocols and Workflows

Accurate determination of LogP is crucial for validating computational predictions and for regulatory submissions. The two most widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

This is the "gold standard" for LogP determination and involves directly measuring the concentration of the analyte in equilibrated n-octanol and water phases.

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio of the two phases should be adjusted based on the expected LogP.

  • Equilibration: Shake the vessel at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Analysis: Carefully withdraw aliquots from both the n-octanol and water phases. Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log10([Concentration in n-octanol] / [Concentration in water])

Experimental Workflow for Shake-Flask LogP Determination

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Mix n-octanol and water prep2 Shake for 24h prep1->prep2 prep3 Separate for 24h prep2->prep3 part1 Dissolve compound in pre-saturated n-octanol prep3->part1 part2 Add pre-saturated water part1->part2 part3 Shake to equilibrate part2->part3 ana1 Centrifuge to separate phases part3->ana1 ana2 Sample both phases ana1->ana2 ana3 Analyze concentration (e.g., HPLC, UV-Vis) ana2->ana3 calc1 LogP = log([Octanol]/[Water]) ana3->calc1

Caption: Workflow for LogP determination using the shake-flask method.

RP-HPLC Method (OECD Guideline 117)

This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP. It is faster and requires less material than the shake-flask method.

Protocol:

  • System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Calibration: Prepare a set of standard compounds with known LogP values that span the expected range of the test compound.

  • Standard Analysis: Inject each standard compound and record its retention time (t_R_). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 where t_0_ is the column dead time.

  • Calibration Curve: Plot log(k) versus the known LogP values for the standards. A linear relationship should be observed.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and capacity factor.

  • LogP Determination: Use the calibration curve to determine the LogP of the test compound from its measured capacity factor.

Experimental Workflow for HPLC-based LogP Determination

G cluster_setup System Setup & Calibration cluster_analysis Sample Analysis & Determination setup1 Prepare RP-HPLC system (C18 column) setup2 Select and prepare LogP standards setup1->setup2 setup3 Inject standards and record retention times setup2->setup3 setup4 Calculate capacity factors (k) setup3->setup4 setup5 Create calibration curve (log(k) vs. LogP) setup4->setup5 ana3 Determine LogP from calibration curve setup5->ana3 ana1 Inject test compound ana2 Determine retention time and calculate k ana1->ana2 ana2->ana3

Caption: Workflow for LogP determination using the RP-HPLC method.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the p-toluidine scaffold provides a powerful means to modulate lipophilicity, a key determinant of a molecule's pharmacokinetic profile. As demonstrated by the compiled data, even subtle changes in the number and position of fluorine atoms can lead to significant shifts in LogP. A thorough understanding of the underlying physicochemical principles, coupled with robust experimental determination of LogP, is essential for leveraging the "fluorine factor" in the design of next-generation therapeutics. The continued development of accurate in silico prediction models will further accelerate the optimization of drug candidates by enabling rapid screening of virtual libraries.

References

  • PubChem Compound Summary for CID 7813, p-Toluidine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 67984, 2-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]

  • p-Toluidine. Good Scents Company. [Link]

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • Liu, K., & Kokubo, H. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of computer-aided molecular design, 33(3), 345–356. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • SwissADME. Swiss Institute of Bioinformatics. [Link]

Sources

Comparative Guide: Purity Validation of (2,2-Difluoroethyl)(4-methylphenyl)amine via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for (2,2-Difluoroethyl)(4-methylphenyl)amine (CAS: 1178471-37-8), a fluorinated secondary amine intermediate.

Executive Summary & Strategic Rationale

In the synthesis of fluorinated bioisosteres, the purity of secondary amine building blocks is critical.[1] For (2,2-Difluoroethyl)(4-methylphenyl)amine , Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred validation technique over High-Performance Liquid Chromatography (HPLC), primarily due to the volatility of the fluorinated side-chain and the necessity for structural elucidation of alkylation byproducts.

This guide details a self-validating GC-MS protocol designed to overcome common secondary amine analysis challenges, such as peak tailing and thermal degradation.

Comparative Analysis: GC-MS vs. HPLC-UV
FeatureGC-MS (Recommended) HPLC-UV (Alternative) Verdict for this Molecule
Selectivity High: Mass spectral fingerprinting identifies specific impurities (e.g., bis-alkylated vs. mono-alkylated).Medium: Relies solely on retention time; co-elution of isomers is common.[1]GC-MS Wins: Crucial for distinguishing the target from the N,N-bis(2,2-difluoroethyl) impurity.
Sensitivity High: SIM mode allows ppt-level detection of genotoxic impurities (e.g., p-toluidine).Medium: Limited by the extinction coefficient of the tolyl ring.[1]GC-MS Wins: Better for trace impurity quantification.
Peak Shape Challenging: Secondary amines interact with silanols (tailing). Requires inert columns.Good: Amine-specific buffers (TEA/TFA) easily control peak shape.Neutral: Modern "Ultra Inert" GC columns mitigate this issue.
Throughput Fast: <15 min run times with rapid oven ramps.Moderate: 20-30 min runs for gradient re-equilibration.GC-MS Wins: Higher throughput for batch release.

Analytical Workflow Visualization

The following diagram outlines the decision logic and experimental workflow for validating this specific amine.

ValidationWorkflow Start Sample: (2,2-Difluoroethyl)(4-methylphenyl)amine Solubility Dissolve in MeOH/DCM (1 mg/mL) Start->Solubility Screening Full Scan (m/z 40-300) Identify Impurities Solubility->Screening Decision Peak Tailing > 1.5? Screening->Decision DirectMethod Method A: Direct Injection (DB-5ms Ultra Inert) Decision->DirectMethod No (Pass) DerivMethod Method B: Derivatization (TFA-Anhydride) Decision->DerivMethod Yes (Fail) Validation Validation Parameters: Linearity, LOD, Precision DirectMethod->Validation DerivMethod->Validation Output Final Purity Certificate Validation->Output

Figure 1: Analytical workflow for method selection. Direct injection is prioritized to prevent derivatization artifacts, provided peak symmetry is maintained.

Experimental Protocol: GC-MS Methodology

This protocol utilizes an "Ultra Inert" column technology to prevent the adsorption of the secondary amine functionality (


), ensuring sharp peaks without derivatization.
Instrumentation & Conditions[2][3][4]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rtx-5 Amine or DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

    • Rationale: Standard non-polar columns cause amine tailing. The "Amine" or "UI" designation indicates base-deactivation of the stationary phase.[1]

  • Inlet: Split/Splitless, 260°C.

    • Liner:Ultra Inert Split Liner with Wool (deactivated). Critical step: Standard glass wool will irreversibly bind the amine.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min (Focus solvent).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Injection: 1.0 µL, Split 20:1 (for assay); Splitless (for trace impurities).

Mass Spectrometry Parameters[2][3][5][6][7][8][9][10]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).

  • Scan Mode:

    • Full Scan: m/z 40–350 (For identification).

    • SIM (Selected Ion Monitoring): For trace impurity quantification (see Table 1).

Impurity Profiling & Causality

Understanding the synthesis route allows us to predict and monitor specific impurities.[2] The target molecule is typically synthesized via the alkylation of p-toluidine with a 2,2-difluoroethyl halide/sulfonate .[1]

Key Analytes and MS Fragmentation[11]
CompoundStructure NoteRetention (Rel)Key Ions (m/z)Mechanistic Origin
p-Toluidine Starting Material0.65107 (

), 106
Incomplete reaction.
Target Amine Secondary Amine1.00 171 (

), 120 (Base)
Target.
Bis-alkylated Tertiary Amine1.25235 (

), 184
Over-alkylation (excess reagent).
Fragmentation Pathway (Target Molecule)

The mass spectrum of (2,2-Difluoroethyl)(4-methylphenyl)amine is dominated by


-cleavage adjacent to the nitrogen.

Mechanism:

  • Molecular Ion: m/z 171.

  • Base Peak (m/z 120): Loss of the

    
     group (mass 51). The bond between the 
    
    
    
    -carbon and the fluorinated carbon breaks, stabilizing the positive charge on the nitrogen (iminium ion character).[1]
    • Equation:

      
      
      
  • Tropylium Ion (m/z 91): Characteristic of the tolyl group (

    
    ).
    

Fragmentation M_Ion Molecular Ion (m/z 171) Base_Peak Base Peak (m/z 120) [Ar-NH=CH2]+ M_Ion->Base_Peak Alpha Cleavage Neutral_Loss Loss of .CHF2 (Mass 51) M_Ion->Neutral_Loss Tropylium Tropylium (m/z 91) [C7H7]+ Base_Peak->Tropylium Fragmentation Neutral_Loss2 Loss of CH2NH (Rearrangement)

Figure 2: Proposed EI Fragmentation pathway. The transition from 171 to 120 is the primary diagnostic confirmation.[1]

Validation Results & Performance Criteria

To ensure the method is "fit for purpose" according to ICH Q2(R1) guidelines, the following data must be generated.

System Suitability
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the target amine.
    • Troubleshooting: If

      
      , replace the inlet liner or trim the column guard (10-20 cm).
      
  • Resolution (

    
    ): 
    
    
    
    between p-toluidine and the target.
Linearity and Sensitivity (Representative Data)
Parameterp-Toluidine (Impurity A)Target Amine (Main Peak)Bis-alkylated (Impurity B)
Range 0.5 – 100 ppm50 – 150% (of target conc.)0.5 – 100 ppm
> 0.999> 0.999> 0.999
LOD 0.1 ppmN/A0.2 ppm
LOQ 0.5 ppmN/A0.5 ppm
Accuracy & Precision[2][12]
  • Spike Recovery: Spike impurities at 0.1% level into pure target. Recovery must be 85–115%.

  • Repeatability (n=6): RSD

    
     for area counts.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Rood, D. (2007). The Troubleshooting and Maintenance Guide for Gas Chromatographers.[1] Wiley-VCH. (Standard text for addressing amine tailing issues).

  • Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry.[2] Journal of Chromatography A, 844(1-2), 1-22. (Reference for thermal degradation of labile intermediates).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1] 8th Edition.[3] Wiley. (Source for amine alpha-cleavage fragmentation rules).

Sources

Comparative Guide: Crystal Structure Determination of (2,2-Difluoroethyl)(4-methylphenyl)amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure determination of (2,2-Difluoroethyl)(4-methylphenyl)amine salts Content Type: Publish Comparison Guide

Executive Summary

The structural elucidation of secondary amines containing fluorinated alkyl chains, such as (2,2-Difluoroethyl)(4-methylphenyl)amine (CAS 1178471-37-8), presents unique crystallographic challenges. The flexibility of the N-fluoroalkyl chain and the rotational freedom of the p-tolyl moiety often lead to disorder in the free base. Consequently, salt formation is the critical strategy for obtaining high-quality single crystals suitable for X-ray diffraction (XRD).[1]

This guide objectively compares the performance of four primary salt forms—Hydrochloride (HCl) , Hydrobromide (HBr) , p-Toluenesulfonate (Tosylate) , and Picrate —evaluating their utility in stabilizing the crystal lattice, resolving fluorine disorder, and facilitating absolute structure determination.

Comparative Analysis of Salt Candidates

The selection of the counter-ion dictates the supramolecular assembly.[1] For (2,2-Difluoroethyl)(4-methylphenyl)amine (pKa


 5.5), strong acids are required to ensure complete protonation of the secondary nitrogen.
Candidate 1: Hydrochloride (HCl) Salt
  • Role: The default "first-pass" candidate due to synthetic ease.[1]

  • Crystallographic Performance:

    • Pros: Small anion (

      
      ) allows for high packing efficiency; often yields high-symmetry space groups.[1]
      
    • Cons: Frequently hygroscopic; tends to form fine needles rather than blocks, making single-crystal mounting difficult.[1] The light atom (

      
      ) offers weak anomalous scattering, limiting absolute configuration assignment if the molecule were chiral (though this specific amine is achiral, this is relevant for derivatives).
      
  • Verdict: Baseline Standard. Use for initial screening but often insufficient for publication-quality data if disorder is present.[1]

Candidate 2: Hydrobromide (HBr) Salt
  • Role: The "Heavy Atom" alternative.[1]

  • Crystallographic Performance:

    • Pros: The Bromide ion (

      
      ) is significantly larger and less hydrated than Chloride.[1] It provides strong anomalous scattering , which improves the precision of atomic position refinement. The heavier mass often reduces thermal vibration parameters (
      
      
      
      ) of the anion.
    • Cons: Can be prone to photolytic degradation (yellowing) over long exposure times.[1]

  • Verdict: High Performance. Recommended for resolving subtle structural features, such as the conformation of the -CH

    
    CHF
    
    
    
    tail.
Candidate 3: p-Toluenesulfonate (Tosylate) Salt[1]
  • Role: The "Supramolecular Scaffold."[1]

  • Crystallographic Performance:

    • Pros: The Tosylate anion is bulky and aromatic.[1] It engages in

      
      -
      
      
      
      stacking with the p-tolyl ring of the amine, creating a rigid "zipper" motif that locks the flexible fluoroethyl chain in place. This significantly reduces disorder.[1]
    • Cons: Increases the unit cell volume substantially; may result in solvent inclusion (solvates).[1]

  • Verdict: Best for Stability. The superior choice when the free base or halide salts exhibit excessive disorder.[1]

Candidate 4: Picrate Salt
  • Role: The "Last Resort" for oils.[1]

  • Crystallographic Performance:

    • Pros: Picric acid forms highly crystalline salts via extensive hydrogen bonding and stacking.[1] Historically used to characterize amines that are oils at room temperature.[1]

    • Cons: Potentially explosive synthesis; poor atom economy; the intense yellow color can absorb X-rays, requiring absorption correction.[1]

  • Verdict: Specialized Use. Only recommended if other salts yield oils or amorphous solids.[1]

Quantitative Comparison Matrix

FeatureHydrochloride (HCl)Hydrobromide (HBr)Tosylate (p-TsOH)Picrate
Crystallinity Moderate (Needles)High (Prisms/Blocks)Very High (Plates)High (Needles)
Hygroscopicity HighLow-ModerateLowLow
Disorder Control LowModerateHigh (

-stacking)
High
Diffraction Power GoodExcellent GoodModerate
Synthetic Risk LowLowLowHigh

Experimental Protocol: Synthesis & Crystallization

To ensure reproducibility, the following protocol utilizes a Vapor Diffusion method, which is superior to evaporation for fluorinated amines.

Step 1: Salt Synthesis
  • Dissolve 1.0 mmol of (2,2-Difluoroethyl)(4-methylphenyl)amine in 2 mL of dry diethyl ether.

  • For HCl/HBr: Add 1.1 eq of 4M HX in dioxane dropwise at 0°C. Precipitate forms immediately.

  • For Tosylate: Add 1.0 eq of p-toluenesulfonic acid monohydrate dissolved in minimal ethanol.

  • Filter the precipitate and wash with cold ether.[1]

Step 2: Crystallization (Vapor Diffusion)
  • Inner Vial: Dissolve 20 mg of the salt in 0.5 mL of Methanol (good solubility).

  • Outer Vial: Contains 3 mL of Diethyl Ether or Hexane (anti-solvent).[1]

  • Mechanism: The volatile anti-solvent slowly diffuses into the methanol, increasing supersaturation gradually.[1] This promotes the growth of few, large crystals (blocks) rather than many small ones.

  • Timeline: Leave undisturbed at 4°C for 3-7 days.

Structural Determination Workflow

The following diagram outlines the decision logic for solving the structure, specifically addressing the common issue of fluorine disorder.

CrystalWorkflow Start Salt Crystal Selection Screen Unit Cell Screening (Microscope & X-ray) Start->Screen Collect Data Collection (Mo or Cu Source, 100K) Screen->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve CheckDisorder Check -CF2H Group for Disorder? Solve->CheckDisorder RefineNormal Full Matrix Least Squares (SHELXL) CheckDisorder->RefineNormal Ordered SplitModel Apply Split Model (PART 1 / PART 2) CheckDisorder->SplitModel Disordered Finalize Final R-factor < 5% Check CIF RefineNormal->Finalize Restraints Apply Restraints (DFIX, SIMU) SplitModel->Restraints Restraints->RefineNormal

Figure 1: Workflow for crystallographic solution of fluorinated amine salts, highlighting the critical step of managing -CF2H disorder.

Critical Structural Features to Analyze

When analyzing the solved structure, focus on these three interactions which define the stability of the salt:

  • Charge-Assisted Hydrogen Bonding:

    • Look for the interaction:

      
       (where X = Cl, Br, O).[2]
      
    • In the Tosylate salt, expect a bifurcated H-bond where the

      
       protons interact with two different sulfonate oxygens.[1]
      
    • Target Distance:

      
       distance should be 
      
      
      
      .
  • Fluorine Conformation:

    • The -CH

      
      CHF
      
      
      
      group often adopts a gauche conformation relative to the amine nitrogen to minimize steric clash with the p-tolyl ring.
    • Validation: Check for "rotational disorder" where the fluorine atoms occupy two positions. If the occupancy is split (e.g., 60:40), model this explicitly rather than accepting large thermal ellipsoids.

  • Packing Motifs:

    • Herringbone vs. Layered: Tosylate salts typically form layered structures (hydrophobic layers of tolyl rings alternating with ionic layers).[1] Halide salts often form herringbone packing.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[3][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Görbitz, C. H., & Hersleth, H. P. (2000). On the structure of simple amine salts. Acta Crystallographica Section B, 56(3), 526-534. Link

  • Hulliger, J. (1994). Chemistry and Physics of Complex Materials: Principles and Applications of Optical and Electronic Materials. Springer. (Reference for dipole alignment in fluorinated salts). Link

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • ChemicalBook. (2024).[1] Product Entry: N-(2,2-difluoroethyl)-N-(4-methylphenyl)amine (CAS 1178471-37-8).[1] Link

Sources

Safety Operating Guide

Mastering the Safe Handling of (2,2-Difluoroethyl)(4-methylphenyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. (2,2-Difluoroethyl)(4-methylphenyl)amine, a fluorinated aromatic amine, represents a class of compounds with significant potential in medicinal chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Hazard Profile: A Causal Approach to Safety

All chemical products should be treated with the recognition of "having unknown hazards and toxicity," which can vary greatly depending on the conditions of use and storage.[1] It is imperative that this compound is handled only by personnel who are familiar with specialized knowledge and have relevant experience, or are under the direct guidance of such specialists.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following PPE is mandatory when handling (2,2-Difluoroethyl)(4-methylphenyl)amine and should be selected based on a thorough risk assessment.[2]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of explosion or significant splash hazard.[3]Protects eyes from splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][4] Double gloving is recommended.Provides a barrier against skin contact. Disposable nitrile gloves offer short-term protection against a wide range of chemicals.[3] Glove manufacturer's chemical resistance guides should be consulted.[3]
Body Protection A flame-retardant lab coat (e.g., Nomex®) with a cotton garment underneath.[3] Chemical-resistant apron for larger quantities.Protects skin and personal clothing from splashes and contamination. Polyester and acrylic fabrics should be avoided.[3]
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material.[3]Protects feet from spills and falling objects.
Respiratory Protection Required if engineering controls are insufficient to maintain exposure below permissible limits.[3] A full-face respirator with an appropriate cartridge may be necessary.[2]Protects against inhalation of vapors or aerosols. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[5]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized operational procedures is crucial for minimizing the risk of exposure and ensuring experimental reproducibility.

Preparation and Weighing
  • Designated Area: All work with (2,2-Difluoroethyl)(4-methylphenyl)amine must be conducted in a designated area, such as a certified laboratory chemical fume hood, to minimize inhalation exposure.[5][6]

  • Ventilation: Ensure the fume hood is functioning correctly before commencing any work.

  • Material Transfer: Use a spatula or other appropriate tool for transferring solid material. For liquids, use a calibrated pipette or syringe.

  • Weighing: If weighing the compound, do so within the fume hood or in a ventilated balance enclosure.

Reaction Setup and Execution
  • Glassware: Inspect all glassware for cracks or defects before use.

  • Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or a water bath.[6] Avoid open flames.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is critical.

Emergency ScenarioImmediate Action
Chemical Spill For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency personnel.[7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[8] Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[8][9] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Chemical Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (<1 L, contained) Assess->SmallSpill Minor LargeSpill Large Spill (>1 L, uncontained) Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor & Emergency Services (911) Evacuate->Alert End Incident Report Alert->End Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean Up Spill (work from outside in) Contain->Cleanup Dispose Dispose of Waste in Sealed, Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Decontaminate->End

Caption: Workflow for responding to a chemical spill.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Container: Store (2,2-Difluoroethyl)(4-methylphenyl)amine in a tightly closed, properly labeled container.[5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Segregation: Store halogenated organic compounds separately from other chemical classes.[10]

Disposal

As a halogenated organic compound, (2,2-Difluoroethyl)(4-methylphenyl)amine must be disposed of as hazardous waste.[6]

  • Waste Container: Collect waste in a designated "Halogenated Organic Waste" container.[6][11] These containers should be clearly labeled.[10]

  • Segregation: Never mix halogenated waste with non-halogenated organic waste.[10][11]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour down the drain.[6]

By integrating these principles of proactive safety and procedural diligence into your laboratory's workflow, you can confidently and responsibly handle (2,2-Difluoroethyl)(4-methylphenyl)amine, fostering a secure environment for groundbreaking research.

References

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Q.E.P. Co., Inc. (2024). Safety Data Sheet. Retrieved from [Link]

  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Industrial Safety Tips. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Recochem. (2023). Safety Data Sheet. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Princeton University. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • American Chemical Society. (2022, June 3). Emergencies in the Chemistry Laboratory | ACS College Safety Video #6 [Video]. YouTube. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.